molecular formula C10H9BrO2 B172541 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 101819-51-6

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B172541
CAS No.: 101819-51-6
M. Wt: 241.08 g/mol
InChI Key: QALFVVUGULYHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a high-value synthetic intermediate in medicinal chemistry, prominently featured in the pursuit of novel neuroinflammatory therapeutics. Research has focused on its incorporation into complex molecular architectures, such as 3,4-dihydronaphthalen-1(2H)-one derivatives, which are designed to target key signaling pathways in the central nervous system . These compounds are investigated for their potent anti-neuroinflammatory effects, demonstrated in models like lipopolysaccharide-stimulated BV2 microglial cells . The compound's utility stems from its role as a versatile scaffold. Researchers utilize this core structure to develop molecules that inhibit the activation of the NF-κB signaling pathway, a critical mediator of inflammatory responses . Furthermore, derivatives based on this scaffold have been shown to significantly reduce the production of reactive oxygen species (ROS), lower the expression of NLRP3 inflammasome-associated proteins, and decrease the secretion of pro-inflammatory cytokines, thereby modulating microglial activation and presenting a potential therapeutic strategy for neuroinflammatory diseases . As such, this compound is an essential building block for chemists and pharmacologists engaged in developing new agents for conditions where neuroinflammation is a key component.

Properties

IUPAC Name

5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALFVVUGULYHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561699
Record name 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101819-51-6
Record name 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles computed values, data from structurally related compounds, and established experimental protocols. The guide also explores the potential biological activities of this compound based on the known pharmacology of the broader class of tetralone derivatives. This information is intended to serve as a valuable resource for researchers investigating this and similar chemical entities.

Introduction

This compound, also known as 5-Bromo-8-hydroxy-1-tetralone, belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. The tetralone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects[1]. The presence of a bromine atom and a hydroxyl group on the aromatic ring of this particular derivative suggests the potential for unique physicochemical properties and biological activities, making it a compound of significant interest for further investigation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that many of these values are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂PubChem[2]
Molecular Weight 241.08 g/mol PubChem[2][3]
Appearance Solid (predicted)-
Melting Point No data available. The related compound 5-Hydroxy-1-tetralone melts at 206-209 °C[4].-
Boiling Point No data available.-
Solubility No specific data available. The parent compound, 3,4-Dihydronaphthalen-1-one, is soluble in DMSO, PEG300, and corn oil[5].-
pKa No data available. The phenolic hydroxyl group is expected to be weakly acidic.-
logP (XLogP3) 2.9PubChem[2][3]

Experimental Protocols

Proposed Synthesis

G Proposed Synthesis Workflow start 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one reagent N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl4) start->reagent 1. reaction Electrophilic Aromatic Bromination reagent->reaction 2. product This compound reaction->product 3. purification Purification (e.g., Recrystallization or Column Chromatography) product->purification 4.

A proposed workflow for the synthesis of the target compound.

Methodology:

  • Starting Material: 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one would serve as the starting material.

  • Bromination: The starting material would be dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) would be added as the brominating agent, likely with a radical initiator like benzoyl peroxide, and the mixture would be refluxed.

  • Work-up: After the reaction is complete, the succinimide byproduct would be filtered off. The filtrate would then be washed with a sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

  • Purification: The crude product would be dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent removed under reduced pressure. The final product would be purified by recrystallization or column chromatography to yield pure this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary melting point technique[7][8][9][10].

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm[9].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using various methods, including UV-Vis spectrophotometry or NMR spectroscopy[11][12].

Methodology (UV-Vis Spectrophotometry):

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is also prepared.

  • Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve[11].

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the tetralone scaffold is present in numerous biologically active molecules[1]. Based on the activities of related compounds, several potential therapeutic applications can be hypothesized.

  • Enzyme Inhibition: Tetralone derivatives have been shown to inhibit various enzymes, including acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1)[3], macrophage migration inhibitory factor (MIF)[13], tyrosinase[14], and monoamine oxidase (MAO)[15]. The specific substitutions on the aromatic ring of this compound may confer inhibitory activity against one or more of these or other enzymes.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of tetralone derivatives against various cancer cell lines[16][17][18]. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The brominated nature of the target compound could enhance its cytotoxic potential.

  • Anti-inflammatory Effects: Some tetralone derivatives exhibit anti-inflammatory properties[15]. This activity could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

A hypothetical signaling pathway illustrating the potential mechanism of action for a tetralone derivative as an enzyme inhibitor leading to a therapeutic effect is shown below.

G Hypothetical Signaling Pathway compound 5-Bromo-8-hydroxy-3,4- dihydronaphthalen-1(2H)-one enzyme Target Enzyme (e.g., Kinase, Oxidase) compound->enzyme Inhibition pathway Cellular Signaling Pathway enzyme->pathway Modulation response Biological Response (e.g., Apoptosis, Reduced Inflammation) pathway->response

A hypothetical signaling pathway for the target compound.

Conclusion

This compound is a promising, yet understudied, molecule. This technical guide has consolidated the available computed physicochemical data and provided a framework for its experimental characterization by outlining standard protocols for its synthesis and the determination of key properties. Furthermore, by examining the biological activities of the broader tetralone class, this document highlights the potential of this compound as a lead for the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

References

An In-Depth Technical Guide to 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 101819-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 5-Bromo-8-hydroxy-1-tetralone, is a brominated derivative of a tetralone, a bicyclic aromatic ketone. While specific research on this particular compound is limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Tetralone derivatives are known to exhibit a wide range of pharmacological activities, including potential applications in oncology and as central nervous system agents. This technical guide provides a summary of the available information on this compound, including its chemical properties and a general synthetic approach. Due to the scarcity of specific experimental data, this document also draws upon information for structurally related compounds to provide context and potential avenues for future research.

Chemical and Physical Properties

A comprehensive summary of the key chemical identifiers and computed physicochemical properties for this compound is presented below. It is important to note that the majority of the quantitative data available is computationally derived and awaits experimental verification.

PropertyValueSource
CAS Number 101819-51-6[1]
Molecular Formula C₁₀H₉BrO₂[]
Molecular Weight 241.08 g/mol [1]
IUPAC Name 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one[]
Synonyms 5-bromo-8-hydroxy-1-tetralone, 1(2H)-Naphthalenone, 5-bromo-3,4-dihydro-8-hydroxy-[]
XLogP3 2.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 239.97859 Da[1]
Monoisotopic Mass 239.97859 Da[1]
Topological Polar Surface Area 37.3 Ų[1]
Heavy Atom Count 13[1]

Synthesis

General Experimental Protocol for the Synthesis of a Hydroxy-tetralone Precursor

A patented method for the preparation of 5-hydroxy-1-tetralone from 1,5-dihydroxynaphthalene provides a foundational experimental protocol that could be adapted.[3] This process involves a catalytic reduction.

Materials:

  • 1,5-dihydroxynaphthalene

  • Palladium reducing catalyst (e.g., palladium on carbon)

  • Aqueous lower alcohol (e.g., ethanol, isopropanol)

  • Alkali metal hydroxide (e.g., sodium hydroxide)

  • Gaseous hydrogen

Procedure:

  • An aqueous alcoholic solution of 1,5-dihydroxynaphthalene is prepared.[3]

  • A palladium reducing catalyst and an equimolar quantity of an alkali metal hydroxide are added to the solution.[3]

  • The mixture is subjected to hydrogenation with gaseous hydrogen at a pressure of approximately 15 to 400 pounds per square inch.[3]

  • The reaction is conducted at a temperature between 30°C and 90°C.[3]

  • The reaction is monitored until one molar equivalent of hydrogen has been absorbed.[3]

  • Upon completion, the catalyst is removed by filtration, and the 5-hydroxy-1-tetralone product is isolated from the filtrate.[3]

The subsequent step to obtain the target compound would involve the selective bromination of the 8-hydroxy-1-tetralone intermediate. This would likely involve an electrophilic aromatic substitution reaction using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction conditions would need to be carefully controlled to favor bromination at the C5 position.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not available in the reviewed literature. For researchers planning to synthesize or characterize this compound, the following are general protocols for acquiring key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

General Protocol for FT-IR (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure to form a thin, translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds, coupled to a mass spectrometer.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting total ion chromatogram and mass spectrum of the eluted peak corresponding to the compound of interest are analyzed to determine the molecular weight and fragmentation pattern.

Biological Activity and Potential Applications

There is no specific information on the biological activity or pharmacological effects of this compound in the available literature. However, the tetralone scaffold is a common feature in a variety of biologically active molecules.[4]

Derivatives of tetralone have been investigated for a broad spectrum of bioactivities, including antibacterial, antitumor, and effects on the central nervous system.[4] For instance, certain tetralone derivatives have been shown to act as agonists or antagonists at serotonin receptors, such as the 5-HT1A receptor, which is a key target in the treatment of anxiety and depression.[5][6][7]

The presence of a bromine atom and a hydroxyl group on the aromatic ring of this compound could significantly influence its biological profile. Halogen atoms can modulate pharmacokinetic properties such as lipophilicity and metabolic stability, while the phenolic hydroxyl group can participate in hydrogen bonding interactions with biological targets.

Given the pharmacological precedent of the tetralone core, this compound represents a candidate for screening in various biological assays to explore its potential as a novel therapeutic agent. Future research could focus on its evaluation in cancer cell lines, receptor binding assays for CNS targets, and antimicrobial screening.

Experimental Workflows and Signaling Pathways (Hypothetical)

As no specific biological data is available, the following diagrams are hypothetical representations of potential experimental workflows and a generalized signaling pathway that could be relevant for investigating the biological activity of this compound, based on the known activities of other tetralone derivatives.

General Workflow for Synthesis and Characterization

G start Starting Materials (e.g., 8-hydroxy-1-tetralone) synthesis Bromination Reaction start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification product 5-Bromo-8-hydroxy-3,4- dihydronaphthalen-1(2H)-one purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms analysis Structural Elucidation nmr->analysis ftir->analysis ms->analysis G compound Test Compound (5-Bromo-8-hydroxy-1-tetralone) in_vitro In Vitro Assays compound->in_vitro receptor_binding Receptor Binding Assays (e.g., 5-HT1A) in_vitro->receptor_binding enzyme_inhibition Enzyme Inhibition Assays in_vitro->enzyme_inhibition cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based hit_id Hit Identification receptor_binding->hit_id enzyme_inhibition->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo G ligand Serotonergic Ligand (e.g., Tetralone Derivative) receptor 5-HT Receptor (e.g., 5-HT1A) ligand->receptor g_protein G-Protein Coupling receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Due to the limited availability of published experimental data for this specific compound, this guide leverages theoretical data, including predicted spectroscopic values and analogous compound analysis, to present a robust framework for its characterization.

Molecular Structure and Properties

This compound is a halogenated tetralone derivative. Its core structure consists of a dihydronaphthalene ring system featuring a ketone at the C1 position, a hydroxyl group at the C8 position, and a bromine atom at the C5 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉BrO₂PubChem[1]
Molecular Weight241.08 g/mol PubChem[1]
CAS Number101819-51-6PubChem[1]
AppearancePredicted: Solid-

Spectroscopic Data (Predicted and Inferred)

The following tables summarize the predicted and inferred spectroscopic data for this compound, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are estimated based on the analysis of structurally similar compounds, including 8-hydroxy-1-tetralone and 5-bromo-1-tetralone, and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~2.70t~6.5
H-3~2.15m-
H-4~3.00t~6.5
H-6~7.50d~8.0
H-7~7.00d~8.0
8-OH~9.50s (broad)-

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~198.0
C-2~38.0
C-3~22.0
C-4~29.0
C-4a~130.0
C-5~115.0
C-6~138.0
C-7~120.0
C-8~155.0
C-8a~125.0
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (intramolecular H-bond)3200-3400Broad, Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (conjugated ketone)1650-1680Strong
C=C stretch (aromatic)1580-1620Medium
C-O stretch (phenol)1200-1260Strong
C-Br stretch500-600Medium-Strong
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺240/242Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br).
[M-CO]⁺212/214Loss of a carbonyl group.
[M-C₂H₄]⁺212/214Retro-Diels-Alder fragmentation of the dihydronaphthalene ring.
[M-Br]⁺161Loss of the bromine atom.
[M-H₂O]⁺222/224Loss of water.

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the solution as required by the instrument's sensitivity.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Proposed Synthesis

A plausible synthetic route for this compound starts from 8-hydroxy-1-tetralone, which can be synthesized from commercially available precursors. The key final step is the selective bromination of the aromatic ring.

Step 1: Synthesis of 8-hydroxy-1-tetralone (if not commercially available) This can be achieved through various literature methods, often involving the cyclization of a corresponding substituted phenylbutyric acid.

Step 2: Bromination of 8-hydroxy-1-tetralone

  • Dissolve 8-hydroxy-1-tetralone in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent. The hydroxyl group at the C8 position is an activating group, directing the electrophilic substitution to the ortho and para positions. The C5 position is sterically less hindered than the C7 position.

  • Stir the reaction mixture at a low temperature and allow it to slowly warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation start Starting Materials (e.g., 8-hydroxy-1-tetralone) synthesis Bromination Reaction start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Data Analysis (Chemical Shifts, Couplings) nmr->nmr_data ir_data IR Data Analysis (Functional Groups) ir->ir_data ms_data MS Data Analysis (Molecular Ion, Fragmentation) ms->ms_data structure_confirmation Structure Confirmation nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pattern for this compound in an electron ionization mass spectrometer.

fragmentation_pathway cluster_frags mol_ion [M]⁺˙ m/z 240/242 frag1 [M-CO]⁺˙ m/z 212/214 mol_ion->frag1 - CO frag2 [M-C₂H₄]⁺˙ m/z 212/214 mol_ion->frag2 - C₂H₄ (RDA) frag3 [M-Br]⁺ m/z 161 mol_ion->frag3 - Br•

Caption: Predicted major fragmentation pathways for the title compound.

References

An In-depth Technical Guide to 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative. Tetralones are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates.[1] This document summarizes the key molecular data, outlines a plausible synthetic approach based on available literature for related compounds, and highlights the current landscape of biological activity data for this specific molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for any experimental work, including reaction stoichiometry, analytical characterization, and interpretation of spectroscopic data.

PropertyValue
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol [2][]
IUPAC Name 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one[2]
CAS Number 101819-51-6[2][]

Synthesis Methodology

Synthesis_Workflow Starting_Material 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (8-Hydroxytetralone) Bromination Bromination (e.g., NBS, Br₂) Starting_Material->Bromination Product 5-Bromo-8-hydroxy-3,4- dihydronaphthalen-1(2H)-one Bromination->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

References

Potential Biological Activity of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the tetralone class of molecules. While direct studies on the biological activity of this specific compound are not extensively documented in current literature, its structural features—a tetralone core and a bromophenol moiety—suggest a strong potential for a range of pharmacological activities. This guide provides an in-depth analysis of these potential activities, drawing parallels from structurally related compounds and outlining detailed experimental protocols for future investigation. The tetralone scaffold is a privileged structure in medicinal chemistry, known to be a key component in various bioactive compounds, including those with anticancer, antibacterial, and antidepressant properties.[1][2][3][4] Similarly, bromophenol derivatives, often found in marine organisms, have demonstrated significant antioxidant, antimicrobial, and anticancer effects.[5][6][7][8][9] This guide aims to serve as a foundational resource for researchers looking to explore the therapeutic potential of this compound.

Potential Biological Activities and Underlying Signaling Pathways

Based on the activities of structurally analogous compounds, this compound is hypothesized to exhibit the following biological activities:

Anticancer Activity

The presence of the tetralone and bromophenol motifs suggests potential cytotoxic effects against cancer cells. Many tetralone derivatives have been reported to exhibit antiproliferative activity.[1][2] Bromophenols have also been shown to induce apoptosis in cancer cell lines.[8]

Hypothesized Signaling Pathway for Anticancer Activity:

A potential mechanism could involve the induction of apoptosis through the intrinsic pathway, initiated by cellular stress. This could involve the upregulation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

anticancer_pathway Compound 5-Bromo-8-hydroxy-3,4- dihydronaphthalen-1(2H)-one CellStress Induction of Cellular Stress Compound->CellStress BaxBak ↑ Pro-apoptotic Proteins (Bax, Bak) CellStress->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptotic Signaling Pathway.
Antimicrobial Activity

Brominated phenols are well-known for their antimicrobial properties.[6][9] The compound's structure suggests it could interfere with microbial growth and survival.

Hypothesized Mechanism of Antimicrobial Action:

A plausible mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.

antimicrobial_workflow Compound 5-Bromo-8-hydroxy-3,4- dihydronaphthalen-1(2H)-one Membrane Interaction with Bacterial Cell Membrane Compound->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Hypothesized Antimicrobial Mechanism.
Antioxidant and Enzyme Inhibitory Activity

The phenolic hydroxyl group in the molecule suggests potential antioxidant activity through radical scavenging. Furthermore, tetralone derivatives have been investigated as enzyme inhibitors.[4]

Proposed Experimental Protocols

To validate the hypothesized biological activities, the following experimental protocols are proposed:

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the compound's effect on cell viability.[10][11][12][13]

Experimental Workflow:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture Cancer Cell Lines CompoundPrep 2. Prepare Stock Solution of Compound Seeding 3. Seed Cells in 96-well Plates CompoundPrep->Seeding Treatment 4. Treat Cells with Varying Concentrations Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan 7. Incubate to Allow Formazan Formation MTT_add->Formazan Solubilize 8. Solubilize Formazan Crystals Formazan->Solubilize Read 9. Measure Absorbance at 570 nm Solubilize->Read Calculate 10. Calculate % Cell Viability and IC50 Value Read->Calculate

MTT Assay Experimental Workflow.

Methodology:

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the compound and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[14][15][16]

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Generic Protocol

This protocol can be adapted to screen for inhibitory activity against a specific enzyme of interest.[17][18][19][20]

Methodology:

  • Reagent Preparation: Prepare buffer solution, enzyme solution, substrate solution, and various concentrations of the inhibitor (this compound).

  • Assay Reaction: In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the buffer, enzyme, and inhibitor. Pre-incubate for a defined period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition at each inhibitor concentration. Calculate the IC50 value.

Quantitative Data Summary

As no specific experimental data for this compound is currently available, the following tables are presented as templates for organizing future experimental results.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
e.g., MCF-724Data to be determined
48Data to be determined
72Data to be determined
e.g., HeLa24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Candida albicansData to be determined

Conclusion

While direct evidence of the biological activity of this compound is lacking, its chemical structure strongly suggests a promising profile for anticancer, antimicrobial, and other pharmacological activities. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating comprehensive investigations into the therapeutic potential of this compound. Further research is warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, its derivatives, and analogs, with a focus on their synthesis, physicochemical properties, and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Compound: this compound

This compound is a substituted tetralone derivative. The core structure, a dihydronaphthalenone, is a recurring motif in various biologically active compounds. The presence of a bromine atom and a hydroxyl group on the aromatic ring provides handles for further chemical modification, making it an attractive scaffold for medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is presented in the table below. These properties are crucial for assessing its drug-likeness and potential for further development.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂PubChem[1]
Molecular Weight 241.08 g/mol PubChem[1]
IUPAC Name 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-onePubChem[1]
CAS Number 101819-51-6PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis of Derivatives and Analogs

The synthesis of derivatives of the this compound core often involves multi-step sequences. A representative synthetic pathway for a related analog, 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, is described below, which can be adapted for the synthesis of other derivatives.

General Synthetic Workflow

Synthesis_Workflow A Starting Material (e.g., 6-Methoxy-1-tetralone) B Bromination (e.g., NBS, H₂SO₄) A->B Step 1 C Brominated Intermediate (5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one) B->C D Hydroxylation (e.g., n-BuLi, B(OMe)₃, H₂O₂) C->D Step 2 E Final Product (5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one) D->E

A representative synthetic workflow for a dihydronaphthalenone analog.
Experimental Protocol: Synthesis of 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one[2]

This protocol details the synthesis of a hydroxylated analog, which can be conceptually adapted for the synthesis of other derivatives.

Step 1: Synthesis of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • 6-Methoxy-1-tetralone (1.06 g, 6.02 mmol) is stirred in 60 mL of H₂O.

  • N-Bromosuccinimide (NBS) (1.07 g, 6.01 mmol) is added to the mixture.

  • The reaction mixture is heated to 60 °C.

  • Sulfuric acid (H₂SO₄) (0.67 mL) is then added, and the mixture is heated for 5 hours.

  • After cooling, the reaction mixture is extracted with ethyl acetate (EtOAc).

  • The combined organic layers are dried over sodium sulfate (Na₂SO₄) and filtered.

  • The solvent is removed in vacuo, and the resulting solid is recrystallized from methanol to yield the brominated intermediate.

Step 2: Synthesis of 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • To a well-stirred solution of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (0.50 g, 1.96 mmol) in tetrahydrofuran (THF) at -78 °C, n-butyllithium (n-BuLi) (4.90 mL, 7.84 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • Trimethyl borate (B(OMe)₃) (0.45 mL, 3.92 mmol) is added dropwise, and the mixture is stirred for 1 hour at room temperature.

  • Glacial acetic acid (0.22 mL) is added dropwise, followed by the dropwise addition of 35 wt% hydrogen peroxide (H₂O₂) (0.48 mL).

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The final product is isolated and purified.

Biological Activity and Applications in Drug Development

Analogs of the dihydronaphthalenone core have been investigated for various biological activities. A notable area of research is their potential as enzyme inhibitors.

Enzyme Inhibition

Derivatives of related bromo-substituted cyclic compounds have been evaluated as inhibitors of farnesyl protein transferase (FPT). FPT is a critical enzyme in the post-translational modification of Ras proteins, which are implicated in cancer. Inhibition of FPT is a validated strategy in oncology drug discovery.

A study on analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[2][3]-cyclohepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide demonstrated that the bromo substituent plays a significant role in their FPT inhibitory potency. While direct biological data for this compound derivatives is limited in the provided search results, the activity of these related compounds suggests a promising avenue for investigation.

The table below summarizes the inhibitory activity of some related farnesyl protein transferase inhibitors.

CompoundTargetActivity (IC₅₀)Reference
4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[2][3]-cyclohepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxideFarnesyl Protein TransferasePotent InhibitionBioorganic & Medicinal Chemistry Letters, 1999[4]
1-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo-[2][3]-cyclohepta[1,2-b]pyridin-11-yl)piperidine derivativesFarnesyl Protein TransferasePotent in vitro FPT inhibitionBioorganic & Medicinal Chemistry, 1999[5]
Structure-Activity Relationships (SAR)

The following diagram illustrates the key structural features of the dihydronaphthalenone scaffold and potential points for modification to explore structure-activity relationships.

SAR_Diagram cluster_0 Core Scaffold: this compound Core Dihydronaphthalenone Core R1 R1: Bromine (Modulation of electronic properties and binding interactions) Core->R1 Position 5 R2 R2: Hydroxyl Group (Potential for hydrogen bonding; can be derivatized) Core->R2 Position 8 R3 R3: Ketone (Can be reduced or derivatized) Core->R3 Position 1 R4 R4: Aliphatic Ring (Modifications can alter conformation and solubility) Core->R4 Positions 2, 3, 4

Key modification points on the core scaffold.

Conclusion

The this compound core represents a valuable starting point for the design and synthesis of novel bioactive molecules. Its straightforward derivatization potential, coupled with the demonstrated activity of related structures as enzyme inhibitors, makes it a scaffold of high interest for drug discovery programs, particularly in oncology. Further exploration of the structure-activity relationships through systematic modification at the bromine, hydroxyl, and ketone positions, as well as on the aliphatic ring, is warranted to unlock the full therapeutic potential of this chemical class.

References

Spectroscopic Profile of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS No: 101819-51-6).[1] Due to the limited availability of experimental spectra in the public domain, this document presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound is a substituted tetralone with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol .[2][3] Its structure incorporates a brominated aromatic ring, a hydroxyl group, and a ketone, making it a valuable intermediate in organic synthesis.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 2.7Triplet~ 6.5
H-3~ 2.2Multiplet-
H-4~ 3.0Triplet~ 6.0
H-6~ 7.0Doublet~ 8.5
H-7~ 7.5Doublet~ 8.5
8-OH~ 9.5Singlet (broad)-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)
C-1 (C=O)~ 198
C-2~ 38
C-3~ 22
C-4~ 29
C-4a~ 130
C-5~ 115
C-6~ 138
C-7~ 120
C-8~ 155
C-8a~ 118
Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are summarized below.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3400 - 3200Broad, Strong
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=O (ketone)~ 1680Strong
C=C (aromatic)1600 - 1450Medium to Strong
C-Br700 - 500Medium to Strong
Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
240/242[M]⁺ molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
212/214[M - CO]⁺
183/185[M - CO - C₂H₃]⁺
133[M - Br - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for compounds similar to this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse sequences for data acquisition.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be prepared on a salt plate.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a general workflow for spectroscopic analysis.

molecular_structure Molecular Structure and NMR Atom Numbering cluster_ring1 cluster_ring2 C1 C2 C1->C2 O1 O C1->O1 =O C3 C2->C3 C4 C3->C4 C4a C4->C4a C8a C4a->C8a C5 C4a->C5 C8a->C1 C6 C5->C6 Br Br C5->Br C7 C6->C7 C8 C7->C8 C8->C8a OH OH C8->OH

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Structure->QC

Caption: A generalized workflow for the spectroscopic analysis and characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one in various solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a qualitative solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual workflow to guide researchers in their laboratory practices. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development who are working with this or structurally similar compounds.

Introduction

This compound is a substituted tetralone derivative. The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purification processes, and pharmaceutical formulations. Understanding the solubility of this compound in different solvent systems is essential for its effective handling, analysis, and utilization in research and development.

This guide first presents a predicted qualitative solubility profile based on the structural features of the molecule. The presence of a polar hydroxyl group, a moderately polar ketone group, and a lipophilic brominated aromatic ring suggests a nuanced solubility behavior across different solvent classes. Subsequently, a detailed experimental protocol is outlined to enable researchers to determine the precise solubility of the compound in their specific applications.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and nonpolar functionalities, which will dictate its interaction with different solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl (-OH) group can participate in hydrogen bonding with protic solvents.[1] The ketone (C=O) group can also act as a hydrogen bond acceptor.[2] However, the bulky, nonpolar naphthalene backbone and the bromine atom will likely limit its solubility in highly polar solvents like water.[1] Therefore, low to moderate solubility is expected in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can engage in dipole-dipole interactions with the polar ketone and hydroxyl groups.[3] Given the overall polarity of the molecule, it is predicted to have good solubility in many polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and the bromine atom contribute to the nonpolar character of the molecule, suggesting some affinity for nonpolar solvents.[4] However, the presence of the polar hydroxyl and ketone groups will likely reduce its solubility in highly nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound.

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe hydroxyl group allows for hydrogen bonding, but the large nonpolar backbone limits extensive solubility, particularly in water.[1]
Polar Aprotic Acetone, DMSO, THF, Ethyl AcetateSoluble to Very SolubleStrong dipole-dipole interactions between the solvent and the ketone and hydroxyl groups are expected to lead to good solubility.[3]
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe polar functional groups will hinder dissolution in nonpolar solvents, despite the presence of the nonpolar aromatic system.[2][4]
Acidic (Aqueous) 5% Hydrochloric AcidLikely InsolubleThe compound does not possess a basic functional group that would be protonated to form a soluble salt.
Basic (Aqueous) 5% Sodium HydroxideLikely SolubleThe phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a more polar and water-soluble phenoxide salt.[5]

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the qualitative and semi-quantitative solubility of an organic compound like this compound.[5][6][7]

Materials and Equipment
  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, THF, hexane, toluene, 5% HCl, 5% NaOH)

  • Small test tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Water bath or heating block

  • pH indicator paper

Qualitative Solubility Determination
  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Sample Addition: Accurately weigh approximately 30 mg of the compound and add it to each labeled test tube.[5]

  • Solvent Addition: Add 1 mL of the respective solvent to each test tube. This creates a concentration of approximately 30 mg/mL.[5]

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[8]

  • Observation: Observe each tube to determine if the compound has dissolved completely. Record the results as "soluble," "partially soluble," or "insoluble."[8]

  • Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Record any changes.[5]

  • pH Testing (for aqueous solutions): For the test tube containing water, use pH paper to determine if the compound is acidic or basic.[9]

Semi-Quantitative Solubility Determination
  • Saturated Solution Preparation: To a known volume of a selected solvent (e.g., 5 mL), add the compound in small, accurately weighed increments.

  • Equilibration: After each addition, stir the mixture vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached. Continue adding the compound until a small amount of undissolved solid remains.

  • Separation: Allow the undissolved solid to settle. Carefully decant or filter the supernatant to obtain a clear, saturated solution.

  • Quantification: Accurately measure a known volume of the saturated solution and evaporate the solvent under reduced pressure. Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in terms of mg/mL or g/100 mL.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Solubility_Workflow Figure 1. Experimental Workflow for Qualitative Solubility Determination start Start: Obtain Compound prepare Prepare Labeled Test Tubes for Each Solvent start->prepare add_compound Add ~30 mg of Compound to Each Tube prepare->add_compound add_solvent Add 1 mL of Solvent to Each Tube add_compound->add_solvent mix Vortex/Shake for 30-60 seconds add_solvent->mix observe Observe at Room Temperature mix->observe soluble Record: Soluble observe->soluble Completely Dissolved partially_soluble Record: Partially Soluble observe->partially_soluble Partially Dissolved heat_option Heat Gently? observe->heat_option Not Dissolved end End of Qualitative Test soluble->end insoluble Record: Insoluble insoluble->end partially_soluble->end heat_option->insoluble No observe_heated Observe Heated Sample heat_option->observe_heated Yes soluble_heated Record: Soluble upon Heating observe_heated->soluble_heated Completely Dissolved insoluble_heated Record: Insoluble upon Heating observe_heated->insoluble_heated Not or Partially Dissolved soluble_heated->end insoluble_heated->end

Caption: A flowchart illustrating the decision-making process for the qualitative determination of a compound's solubility in a given solvent.

Conclusion

References

Methodological & Application

Synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted tetralone scaffolds are prevalent in a variety of biologically active molecules and natural products. The title compound, 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 5-Bromo-8-hydroxy-1-tetralone), incorporates key functional groups that make it an attractive starting material for further chemical elaboration. The bromine atom serves as a handle for cross-coupling reactions, while the phenolic hydroxyl and ketone functionalities allow for a wide range of chemical modifications. This protocol details a reliable synthetic route to access this versatile intermediate.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Demethylation: Conversion of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one to 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

  • Bromination: Regioselective bromination of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Demethylation cluster_1 Step 2: Bromination Start_Step1 8-Methoxy-1-tetralone Reagent_Step1 HBr (48%) Start_Step1->Reagent_Step1 Reflux Product_Step1 8-Hydroxy-1-tetralone Reagent_Step1->Product_Step1 Start_Step2 8-Hydroxy-1-tetralone Product_Step1->Start_Step2 Purified Intermediate Reagent_Step2 N-Bromosuccinimide (NBS) Acetic Acid Start_Step2->Reagent_Step2 rt, Stir Product_Step2 5-Bromo-8-hydroxy-1-tetralone Reagent_Step2->Product_Step2 caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (Starting Material)

This protocol describes the demethylation of 8-methoxy-1-tetralone using hydrobromic acid, a standard method for cleaving aryl methyl ethers.

Materials and Equipment:

  • 8-Methoxy-1-tetralone

  • 48% aqueous Hydrobromic acid (HBr)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 8-methoxy-1-tetralone.

  • Add 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux (approximately 125 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a solid.

Quantitative Data (Protocol 1):

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
8-Methoxy-1-tetralone176.21101.01.76 g
48% HBr80.91 (HBr)-Excess~20 mL
8-Hydroxy-1-tetralone162.19--Theoretical Yield: 1.62 g
Protocol 2: Synthesis of this compound

This protocol details the regioselective bromination of 8-hydroxy-1-tetralone at the C5 position using N-Bromosuccinimide (NBS) in acetic acid. The hydroxyl group at C8 is a strong activating group, directing the electrophilic substitution to the para position (C5).

Materials and Equipment:

  • 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one in glacial acetic acid in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice water.

  • Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash carefully with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Quantitative Data (Protocol 2):

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
8-Hydroxy-1-tetralone162.1951.00.81 g
N-Bromosuccinimide (NBS)177.985.51.10.98 g
Glacial Acetic Acid60.05-Solvent~25 mL
5-Bromo-8-hydroxy-1-tetralone241.08--Theoretical Yield: 1.21 g

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₉BrO₂

  • Molecular Weight: 241.08 g/mol [1]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of bromine substitution.

  • Mass Spectrometry: To confirm the molecular weight.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrobromic acid is highly corrosive and toxic. Handle with extreme care.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following these protocols, researchers can reliably produce this key intermediate for use in various drug discovery and development programs. The methods are based on established chemical principles and analogous transformations reported in the scientific literature, ensuring a high probability of success.

References

Application Note and Protocol: Purification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a robust method for purification using silica gel column chromatography, a widely accessible and effective technique for the separation of moderately polar organic compounds. Additionally, this note provides guidance on the use of High-Performance Liquid Chromatography (HPLC) for analytical assessment of purity.

Introduction

This compound is a substituted tetralone derivative. The presence of a hydroxyl group and a bromine atom on the aromatic ring, along with the ketone in the aliphatic ring, gives the molecule a moderate polarity. Efficient purification of this compound is crucial to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This application note details a reliable method for its purification by column chromatography and subsequent purity analysis.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Experimental Protocol: Column Chromatography
  • Slurry Preparation: A slurry of silica gel is prepared in hexane.

  • Column Packing: The glass column is securely clamped in a vertical position. A small plug of cotton wool is placed at the bottom. The silica gel slurry is carefully poured into the column, and the solvent is allowed to drain, ensuring the silica packs into a uniform bed without air bubbles.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial elution solvent. This solution is carefully loaded onto the top of the silica gel bed.

  • Elution: The compound is eluted from the column using a gradient of ethyl acetate in hexane. The elution is started with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and the polarity is gradually increased.

  • Fraction Collection: Fractions are collected in test tubes. The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The spots on the TLC plate are visualized under a UV lamp.

  • Isolation: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: A standard solution of the purified compound is prepared by dissolving a known amount in methanol.

  • HPLC Conditions: The purity of the final product is assessed using a reversed-phase HPLC method. A C18 column is used with a mobile phase gradient of acetonitrile and water.

  • Detection: The compound is detected by a UV detector at a suitable wavelength, determined by a UV scan of the pure compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification and analysis.

ParameterValue
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane (5% to 40%)
Expected Yield> 85%
TLC Analysis
Stationary PhaseSilica Gel
Mobile Phase30% Ethyl Acetate in Hexane
Expected Rf value~0.4 - 0.5
HPLC Analysis
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Purity> 98%

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation cluster_hplc Purity Verification Crude_Sample Crude Sample Dissolution Dissolve in Minimal Dichloromethane Crude_Sample->Dissolution Load_Sample Load Sample onto Column Dissolution->Load_Sample Pack_Column Pack Silica Gel Column with Hexane Pack_Column->Load_Sample Elution Elute with Hexane/ Ethyl Acetate Gradient Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product HPLC_Analysis HPLC Analysis Pure_Product->HPLC_Analysis Final_Purity Purity > 98% HPLC_Analysis->Final_Purity

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product of high purity suitable for further use in drug development and research. The subsequent HPLC analysis confirms the efficacy of the purification process. This application note serves as a valuable resource for scientists and researchers working with this and structurally related compounds.

Application Notes and Protocols for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 5-Bromo-8-hydroxy-1-tetralone) as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring and a reactive ketone functionality makes this compound a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a key synthetic intermediate possessing multiple functional groups that can be selectively manipulated. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The tetralone core is a common scaffold in numerous biologically active compounds. This document will focus on the application of this building block in the synthesis of potential kinase inhibitors and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 101819-51-6[][2]
Molecular Formula C₁₀H₉BrO₂[][2]
Molecular Weight 241.08 g/mol [][2]
Appearance Solid
IUPAC Name This compound[]

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its capacity to serve as a scaffold for the construction of more complex molecular architectures. The key reactions involve the functionalization of the aryl bromide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors and other therapeutic agents.

General Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst, Base start->catalyst + boronic_acid R-B(OH)₂ boronic_acid->catalyst + product 5-Aryl-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[3][4] This reaction is crucial for synthesizing arylamines, a common motif in many biologically active molecules.

General Reaction Scheme:

Buchwald_Hartwig_Amination start This compound catalyst Pd Catalyst, Base start->catalyst + amine R¹R²NH amine->catalyst + product 5-(R¹R²-amino)-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Application Example: Synthesis of Dihydronaphthalene Analogues as Tubulin Polymerization Inhibitors

While direct synthesis from this compound is not extensively documented, a closely related analogue, 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, has been utilized in the synthesis of combretastatin A-4 inspired anticancer agents that inhibit tubulin polymerization.[3] The synthetic strategy can be adapted for the title compound.

Signaling Pathway:

The synthesized dihydronaphthalene analogues are designed to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Cycle Progression Cell Cycle Progression Mitotic Spindle Formation->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Cell Proliferation Cell Proliferation Dihydronaphthalene Analogue Dihydronaphthalene Analogue Dihydronaphthalene Analogue->Microtubule Polymerization Inhibits

Caption: Inhibition of tubulin polymerization by dihydronaphthalene analogues.

Experimental Protocols

The following are general protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the coupling of an arylboronic acid with the title compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Suzuki_Workflow A 1. Add Reactants & Catalyst to Flask B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of the title compound.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP) (1-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-3.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq.), the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the base.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl if a strong base was used.

  • Dilute with an organic solvent and water, and perform an aqueous work-up.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow:

Buchwald_Hartwig_Workflow A 1. Add Substrate, Catalyst, & Ligand to Schlenk Tube B 2. Inert Atmosphere Exchange A->B C 3. Add Base, Solvent, & Amine B->C D 4. Heat and Stir C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Quench and Work-up E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Quantitative Data

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar aryl bromide substrates. These can serve as a starting point for optimization with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O80270-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001265-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (3)Dioxane/H₂O901660-85

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001875-98
Pd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2)Dioxane1102470-92
Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (3)t-BuOH1001268-88

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its amenability to palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors towards the discovery of novel therapeutic agents.

References

Application Notes and Protocols: 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone, is a valuable scaffold in medicinal chemistry. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a hydroxyl group that can be functionalized, make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. The tetralone core itself is a well-established pharmacophore present in numerous therapeutic agents, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Key Applications in Medicinal Chemistry

The strategic placement of the bromo and hydroxyl groups on the tetralone scaffold allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.

  • Kinase Inhibitor Synthesis: The bromine atom at the 5-position serves as a synthetic handle for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the construction of molecules that can target the ATP-binding site of various kinases. The analogous 5-bromoindole scaffold has been successfully utilized in the development of potent kinase inhibitors, demonstrating the utility of the bromo-aromatic motif in this context.

  • GPCR Modulator Synthesis: The tetralone framework can be elaborated to generate ligands that interact with GPCRs. The hydroxyl group can be alkylated or used as a directing group for further reactions, while the bromine atom can be replaced with various substituents to modulate receptor affinity and selectivity. For instance, C7-substituted α-tetralone derivatives have been identified as potent monoamine oxidase inhibitors, which are key enzymes in the metabolism of neurotransmitters that signal through GPCRs.[3]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures often found in kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water (4:1, 5 mL) solvent mixture via syringe.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine at the 5-position of the tetralone ring. This is a key step in the synthesis of many kinase inhibitors and GPCR modulators.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-amino-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivative.

Data Presentation

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables provide representative data for analogous compounds, illustrating the potential biological activities that can be achieved.

Table 1: Kinase Inhibitory Activity of 5-Bromoindole Derivatives (Analogous Scaffold)

Compound IDTarget KinaseIC₅₀ (nM)
B-Indole-1EGFR150
B-Indole-2VEGFR285
B-Indole-3BRAF V600E31

Data is representative of activities found for kinase inhibitors derived from a 5-bromoindole scaffold.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of C7-Substituted α-Tetralone Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Selectivity (MAO-A/MAO-B)
Tetralone-AMAO-A0.520.1
Tetralone-AMAO-B0.05
Tetralone-BMAO-A0.210.04
Tetralone-BMAO-B0.008

Data is representative of activities found for C7-substituted α-tetralone derivatives as reported in the literature.[3]

Visualizations

Diagram 1: Synthetic Workflow for Derivatization

G A 5-Bromo-8-hydroxy-3,4- dihydronaphthalen-1(2H)-one B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) A->B C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C D 5-Aryl Derivative B->D E 5-Amino Derivative C->E F Kinase Inhibitor Library D->F G GPCR Modulator Library E->G

Caption: Synthetic routes from the precursor to potential bioactive molecules.

Diagram 2: Generalized Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival, etc.) P_Substrate->Response Inhibitor Synthesized Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling cascade by a synthesized compound.

Diagram 3: GPCR Modulation and Downstream Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR G-Protein Coupled Receptor G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Modulator Synthesized Modulator Modulator->GPCR Modulation

References

Application Notes and Protocols for the HPLC Analysis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a brominated aromatic ketone of interest in synthetic chemistry and drug development. A reliable and robust analytical method is crucial for its quantification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy. This document provides a proposed HPLC method for the analysis of this compound, intended as a starting point for method development and validation by researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.

PropertyValue
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile.
Chromophores Aromatic ring, Ketone

Proposed HPLC Method

Based on the analysis of structurally related aromatic ketones and brominated compounds, a reversed-phase HPLC (RP-HPLC) method is proposed. RP-HPLC is suitable for separating moderately polar to nonpolar compounds.

Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Primary), Diode Array Detector (DAD) for spectral analysis
Injection Volume 10 µL
Method Validation Parameters (Illustrative)

The proposed method should be validated according to ICH guidelines. The following table presents illustrative performance characteristics that would be determined during method validation.

ParameterIllustrative Target Value
Retention Time (RT) Approximately 5-8 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined (e.g., < 0.1 µg/mL)
Limit of Quantification (LOQ) To be determined (e.g., < 0.3 µg/mL)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Specificity No interference from blank and placebo

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Add 1 mL of formic acid to 1 L of HPLC-grade water.

  • Mix thoroughly.

  • Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Mobile Phase B (0.1% Formic Acid in Acetonitrile):

  • Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Mix thoroughly.

  • Degas the solution for 15 minutes.

Diluent:

  • A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent to ensure good peak shape.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions (e.g., 1-100 µg/mL):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve.

Sample Preparation

For Solid Samples (e.g., Drug Substance):

  • Accurately weigh a sample of the solid material containing approximately 10 mg of the analyte.

  • Transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Perform a system suitability test by injecting a mid-concentration standard solution multiple times to check for parameters like peak area precision, tailing factor, and theoretical plates.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) H System Equilibration A->H B Prepare Diluent C Prepare Standard Stock Solution B->C D Prepare Working Standards C->D J Inject Standards (Calibration) D->J E Weigh Solid Sample F Dissolve in Diluent E->F G Filter Solution F->G K Inject Samples G->K I Inject Blank H->I I->J J->K L Peak Integration K->L M Quantification L->M logical_relationship cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis A Define Analytical Target Profile B Select HPLC Mode (RP-HPLC) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability Testing D->J E->J F->J G->J H->J I->J K Sample Analysis & Reporting J->K

1H NMR and 13C NMR assignment for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the 1H and 13C NMR Spectroscopic Characterization of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed protocol and data assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. The data presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in various synthetic applications.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.5 - 12.5s-1H8-OH
7.55d8.51HH-6
6.90d8.51HH-7
2.95t6.02HH-4
2.65t6.52HH-2
2.15p6.22HH-3

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
200.5CC-1
158.0CC-8
140.0CC-4a
138.5CHC-6
120.0CC-8a
118.0CHC-7
110.0CC-5
38.0CH₂C-2
30.0CH₂C-4
22.0CH₂C-3

Experimental Protocols

A detailed methodology for the acquisition of NMR data is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle warming or sonication may be applied.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

NMR spectra should be recorded on a 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 240 ppm

      • Number of Scans: 1024-4096

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.0-2.0 s

  • 2D NMR Spectroscopy (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment Weigh Weigh Compound Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Transfer->H1_NMR FT Fourier Transform H1_NMR->FT C13_NMR 13C NMR C13_NMR->FT COSY 2D COSY COSY->FT HSQC 2D HSQC HSQC->FT HMBC 2D HMBC HMBC->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (1H) Baseline->Integration Peak_Picking Peak Picking Baseline->Peak_Picking Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Peak_Picking->Chem_Shift Assign_1D 1D Spectra Assignment Chem_Shift->Assign_1D Coupling Coupling Constant Analysis Coupling->Assign_1D Assign_2D 2D Correlation Analysis Assign_1D->Assign_2D Structure Structure Elucidation Assign_2D->Structure

Application Notes and Protocols for the Derivatization of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a member of the tetralone class of compounds, is a versatile synthetic intermediate in medicinal chemistry. Its structure features multiple reactive sites amenable to derivatization: a phenolic hydroxyl group, an aryl bromide, and a ketone. These functional groups provide opportunities for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. This document provides detailed application notes and experimental protocols for key derivatization reactions of this scaffold, including O-alkylation, O-acylation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and reactions involving the ketone moiety.

Derivatization at the Phenolic Hydroxyl Group

The 8-hydroxyl group is a prime site for modification, allowing for the introduction of various substituents through O-alkylation and O-acylation. These modifications can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

O-Alkylation

O-alkylation introduces an ether linkage, a common motif in pharmacologically active compounds.

Experimental Protocol: O-Benzylation of this compound

This protocol is adapted from a similar procedure for the benzylation of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hexane

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide, add potassium carbonate (1.0 eq) and benzyl bromide (1.05 eq).

  • Stir the solution for 4 hours at room temperature.

  • Pour the reaction mixture into water.

  • Collect the resulting solid by filtration.

  • Wash the solid sequentially with water and a hexane-diethyl ether mixture to yield the desired O-benzyl product.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTime (h)TemperatureExpected Yield (%)
This compoundBenzyl bromideK₂CO₃DMF4Room Temp.High
O-Acylation

O-acylation introduces an ester functionality, which can act as a prodrug moiety, improving bioavailability.

Experimental Protocol: O-Acetylation of this compound

This protocol is based on a general method for the acetylation of hydroxyflavones.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of pyridine.

  • Add acetic anhydride (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

Reactant 1Reactant 2Base/SolventTime (h)TemperatureExpected Yield (%)
This compoundAcetic anhydridePyridine12-24Room Temp.>70[1]

Derivatization at the Aryl Bromide Position

The C5-bromo substituent is a versatile handle for introducing aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling reactions, significantly expanding the chemical diversity of the scaffold. For these reactions, it is often necessary to protect the 8-hydroxyl group to prevent side reactions.

Workflow for C-N and C-C Coupling Reactions

G A This compound B Protection of 8-OH group (e.g., O-benzylation) A->B C 8-O-Protected-5-bromo-3,4-dihydronaphthalen-1(2H)-one B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) C->D E Suzuki-Miyaura Coupling (Boronic acid, Pd catalyst, Base) C->E F 8-O-Protected-5-amino-derivative D->F G 8-O-Protected-5-aryl-derivative E->G H Deprotection of 8-OH group F->H I Deprotection of 8-OH group G->I J 5-Amino-8-hydroxy-derivative H->J K 5-Aryl-8-hydroxy-derivative I->K G A This compound B Wittig Reaction (Phosphonium ylide) A->B C Reductive Amination (Amine, Reducing Agent) A->C D 1-Alkylidene-5-bromo-8-hydroxy-tetralin B->D E 1-Amino-5-bromo-8-hydroxy-tetralin C->E

References

Experimental Applications of Substituted Dihydronaphthalenones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dihydronaphthalenones are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. These compounds, characterized by a dihydronaphthalene core structure with various substitutions, have shown promise as anticancer, anti-inflammatory, and kinase-inhibiting agents. This document provides detailed application notes on their experimental uses, protocols for key assays, and a summary of their quantitative data.

Application Notes

Anticancer Applications: Tubulin Polymerization Inhibition

Substituted dihydronaphthalenones have emerged as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Mechanism of Action: Certain dihydronaphthalenone derivatives bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle and ultimately, cell death. This mechanism is similar to that of other well-known microtubule-targeting agents used in cancer chemotherapy. The structural modifications on the dihydronaphthalenone scaffold allow for fine-tuning of their potency and selectivity.

Anti-inflammatory Applications: NLRP3 Inflammasome and NF-κB Pathway Inhibition

Chronic inflammation is a hallmark of many diseases, and substituted dihydronaphthalenones have demonstrated significant anti-inflammatory properties by targeting key signaling pathways.

Mechanism of Action:

  • NLRP3 Inflammasome Inhibition: Specific dihydronaphthalenone derivatives have been shown to inhibit the activation of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[1] They can block the assembly of the inflammasome complex by potentially interacting with the NACHT domain of NLRP3, thereby preventing the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][3]

  • NF-κB Pathway Inhibition: These compounds can also suppress the NF-κB (nuclear factor-kappa B) signaling pathway.[1] This is a crucial pathway that regulates the expression of numerous pro-inflammatory genes. The inhibitory mechanism often involves the prevention of the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB alpha), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][4] Some derivatives may directly inhibit the activity of IκB kinase β (IKKβ), a key kinase in the canonical NF-κB pathway.[4]

Kinase Inhibition: Targeting the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

Mechanism of Action: Substituted dihydronaphthalenones have been identified as inhibitors of key kinases within the MAPK cascade, such as p38 and extracellular signal-regulated kinase (ERK).[5][6][7][8][9] By inhibiting the phosphorylation and activation of these kinases, these compounds can block downstream signaling events that are essential for cancer cell growth and survival.[6][9] The specific kinase and the nature of the inhibition (e.g., competitive, allosteric) can be influenced by the substitution pattern on the dihydronaphthalenone ring system.

Quantitative Data Summary

The following tables summarize the biological activity of representative substituted dihydronaphthalenone derivatives from various studies.

Table 1: Anticancer Activity of Dihydronaphthalenone Derivatives

Compound IDTargetAssayIC50 (µM)Cell LineReference
KGP03Tubulin PolymerizationIn vitro polymerization1.0-[10]
KGP413Tubulin PolymerizationIn vitro polymerization1.2-[10]
P1 (R: 4-OCH₃)CytotoxicityMTT Assay7.1 ± 0.5K562[11]
P2 (R: 3-NO₂)CytotoxicityMTT Assay8.2 ± 0.9K562[11]
P9 (R: 4-CN)CytotoxicityMTT Assay9.5 ± 1.1K562[11]

Table 2: Anti-inflammatory Activity of Dihydronaphthalenone Derivatives

Compound IDTarget PathwayAssayEndpointResultReference
7a NLRP3 InflammasomeIL-1β releaseInhibitionSignificant reduction in IL-1β[1]
7a NF-κBWestern Blotp-p65 levelsInhibition of p65 phosphorylation[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is used to assess the ability of substituted dihydronaphthalenones to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

  • GTP solution (100 mM)

  • Test compound (substituted dihydronaphthalenone) dissolved in DMSO

  • Glycerol

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, clear bottom microplates

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold GTB to a final concentration of 2 mg/mL. Keep on ice.

  • Prepare serial dilutions of the test compound in GTB. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate on ice, add the following to each well:

    • GTB with 10% glycerol

    • Test compound dilution or vehicle (DMSO) for control

    • Tubulin solution

  • Incubate the plate at 4°C for 5 minutes.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance (OD340) versus time. The inhibition of tubulin polymerization is determined by the reduction in the maximum velocity (Vmax) of the polymerization curve in the presence of the inhibitor compared to the vehicle control. Calculate the IC50 value from a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay determines the effect of substituted dihydronaphthalenones on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., K562, HT-29, MCF-7)

  • Complete culture medium

  • Test compound (substituted dihydronaphthalenone) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

This protocol measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β from macrophages.

Materials:

  • THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP (NLRP3 activators)

  • Test compound (substituted dihydronaphthalenone)

  • Human or mouse IL-1β ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Priming:

    • For THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • Seed the macrophages in a 24-well plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing various concentrations of the test compound or vehicle (DMSO). Incubate for 1 hour.

  • NLRP3 Activation: Add an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells and incubate for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-1β in the inhibitor-treated samples to the vehicle-treated control to determine the percentage of inhibition. Calculate the IC50 value from a dose-response curve.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol is for detecting changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways following treatment with substituted dihydronaphthalenones.

Materials:

  • Cells of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin Dimers->Microtubule Inhibition Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Dihydronaphthalenone Dihydronaphthalenone Colchicine Binding Site Colchicine Binding Site Dihydronaphthalenone->Colchicine Binding Site Binds to G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by substituted dihydronaphthalenones.

NLRP3_Inflammasome_Inhibition cluster_0 NLRP3 Inflammasome Activation Stimuli Stimuli NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Mature Dihydronaphthalenone Dihydronaphthalenone Dihydronaphthalenone->NLRP3 Inhibits Assembly

Caption: Inhibition of the NLRP3 inflammasome by dihydronaphthalenones.

NFkB_MAPK_Inhibition cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Inhibits p65_nucleus p65 (nucleus) p65->p65_nucleus Translocation Inflammatory Genes Inflammatory Genes p65_nucleus->Inflammatory Genes Activates Upstream Signal Upstream Signal p38 p38 Upstream Signal->p38 ERK ERK Upstream Signal->ERK Downstream Effectors Downstream Effectors p38->Downstream Effectors ERK->Downstream Effectors Dihydronaphthalenone Dihydronaphthalenone Dihydronaphthalenone->IKK Inhibits Dihydronaphthalenone->p38 Inhibits Dihydronaphthalenone->ERK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one was found. The following information is based on data for the structurally similar compound 7-Bromo-3,4-dihydro-1(2H)naphthalenone and general safe handling practices for brominated aromatic compounds. A thorough risk assessment should be conducted before handling this chemical.

Overview

This compound is a substituted dihydronaphthalenone with potential applications in organic synthesis and medicinal chemistry. Due to its chemical structure, which includes a brominated aromatic ring and a ketone functional group, careful handling and storage are imperative to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Physical and Chemical Properties

Experimental data for the target compound is limited. The following table summarizes computed data from PubChem and experimental data for a structurally similar compound.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂PubChem[1]
Molecular Weight 241.08 g/mol PubChem[1]
Appearance Beige Solid (based on similar compound)Thermo Fisher Scientific[2]
Melting Point 75-80 °C (for 7-Bromo-3,4-dihydronaphthalen-1(2H)-one)Sigma-Aldrich[3]
Boiling Point Not available
Solubility Not available. Likely soluble in organic solvents like DMSO, DMF, and alcohols.General chemical knowledge
Storage Temperature 2-8°C (for 7-Bromo-3,4-dihydronaphthalen-1(2H)-one)Sigma-Aldrich[3]

Safety and Handling

Based on the hazard profile of similar brominated aromatic ketones, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][4]

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities, consider an apron or chemical-resistant suit.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

Handling Procedures
  • Always handle this compound within a certified chemical fume hood.[2]

  • Avoid the formation of dust.[2]

  • Prevent contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Storage

Proper storage is crucial for maintaining the stability and integrity of this compound.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Based on a similar compound, a storage temperature of 2-8°C is recommended.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and combustible materials.[5]

  • Light Sensitivity: While not explicitly stated, it is good practice to store in a light-resistant container to prevent potential photodegradation.

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass:

    • For 10 mL of a 10 mM stock solution, the required mass is:

      • Mass (g) = 10 mmol/L * 0.010 L * 241.08 g/mol = 0.0241 g (24.1 mg)

  • Weigh the compound:

    • Carefully weigh out the calculated mass of the compound on an analytical balance.

  • Dissolve the compound:

    • Transfer the weighed compound to the volumetric flask.

    • Add a small amount of DMSO (e.g., 5 mL for a 10 mL final volume) to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Bring to final volume:

    • Once the compound is fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

  • Mix and store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled, amber vial for storage.

    • Store the stock solution at -20°C for long-term use.

Visualizations

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste Assess_Hazards Assess Hazards (Review SDS of similar compounds) Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Gather_PPE->Prepare_Workspace Weigh_Compound Weigh Compound (In Fume Hood) Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment (e.g., Prepare Stock Solution) Weigh_Compound->Perform_Experiment Clean_Up Clean Workspace and Glassware Perform_Experiment->Clean_Up Store_Compound Store Compound (Cool, Dry, Well-Ventilated, 2-8°C) Clean_Up->Store_Compound Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Clean_Up->Dispose_Waste

Caption: Workflow for the safe handling and storage of this compound.

References

Scaling Up the Synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, with a focus on scaling up the production for research and development purposes. The protocols outlined below are based on established chemical principles and analogous reactions, providing a robust starting point for process optimization.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a tetralone core with hydroxyl and bromo substituents, makes it a versatile building block. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery and development programs.

This application note details a two-step synthetic approach, beginning with the preparation of the precursor 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, followed by a regioselective bromination to yield the target compound. Considerations for scaling up each step are discussed, including reaction conditions, safety precautions, and purification strategies.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following two-step sequence:

Synthetic Pathway Starting_Material 1,5-Dihydroxynaphthalene Precursor 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one Starting_Material->Precursor Catalytic Hydration Final_Product This compound Precursor->Final_Product Regioselective Bromination

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

This protocol is adapted from a known procedure for the synthesis of a similar hydroxy-tetralone.

Materials:

  • 1,5-Dihydroxynaphthalene

  • Ethanol

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • Inert atmosphere (Nitrogen or Argon)

Laboratory-Scale Protocol (1 g scale):

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen inlet, and a reflux condenser, add 1,5-dihydroxynaphthalene (1 g, 6.24 mmol) and ethanol (50 mL).

  • Carefully add 10% palladium on carbon (0.1 g, 10 wt. %).

  • Purge the flask with an inert gas (nitrogen or argon) for 10 minutes.

  • Replace the inert gas with hydrogen gas from a balloon or a controlled supply.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Scale-Up Considerations for Step 1:

  • Hydrogenation: For larger scales, a dedicated hydrogenation reactor (e.g., a Parr hydrogenator) is essential for safe handling of hydrogen gas under pressure.

  • Catalyst Handling: Palladium on carbon is pyrophoric when dry and should be handled with care under a moist or inert atmosphere. Catalyst filtration on a larger scale may require specialized equipment like a filter press.

  • Heat Management: Although the reaction is typically not highly exothermic on a small scale, monitoring the temperature during hydrogenation on a larger scale is important.

  • Solvent Volume: The solvent to substrate ratio can be optimized to improve throughput and reduce solvent waste.

Step 2: Regioselective Bromination to this compound

The hydroxyl group at the 8-position is an ortho-, para-directing group, which can lead to a mixture of 5-bromo and 7-bromo isomers. To achieve high regioselectivity for the desired 5-bromo isomer, an acid-catalyzed reaction with N-bromosuccinimide (NBS) in methanol is employed. This method has been shown to favor ortho-bromination of para-substituted phenols.[1]

Materials:

  • 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (ACS grade)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Laboratory-Scale Protocol (1 g scale):

  • In a 100 mL round-bottom flask, dissolve 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1 g, 6.17 mmol) in ACS-grade methanol (20 mL).

  • Add p-toluenesulfonic acid monohydrate (0.117 g, 0.617 mmol, 10 mol %).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.10 g, 6.17 mmol) in methanol (10 mL).

  • Slowly add the NBS solution to the stirred solution of the tetralone at 0 °C over 15-20 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted bromine.

  • Remove the methanol under reduced pressure.

  • To the aqueous residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired 5-bromo isomer from any 7-bromo isomer and other impurities.

Scale-Up Considerations for Step 2:

  • Reagent Addition: The addition of NBS should be controlled to manage the exothermicity of the reaction, especially on a larger scale. A dropping funnel or a syringe pump is recommended for controlled addition.

  • Temperature Control: Maintaining a low temperature is crucial for regioselectivity. A jacketed reactor with a chiller is ideal for large-scale production.

  • Work-up and Extraction: Larger scale extractions will require appropriate equipment such as large separatory funnels or an extractor.

  • Purification: Separation of the 5-bromo and 7-bromo isomers can be challenging. Preparative HPLC or crystallization may be necessary for high purity on a larger scale. Optimization of crystallization conditions (solvent system, temperature) is a key aspect of process development.

  • Safety: NBS is a lachrymator and should be handled in a well-ventilated fume hood. The reaction may release bromine vapors, so appropriate safety precautions should be in place.

Data Presentation

The following table summarizes the expected outcomes for the laboratory-scale synthesis. This data should be used as a baseline for optimization during scale-up.

StepReactionStarting Material (SM)ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)Expected Purity (%)
1Hydrogenation1,5-Dihydroxynaphthalene10% Pd/C, H₂EthanolRT4-685-95>95 (after chromatography)
2Bromination8-Hydroxy-3,4-dihydronaphthalen-1(2H)-oneNBS, p-TsOHMethanol01-270-85>98 (5-bromo isomer after chromatography)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination S1_Start 1,5-Dihydroxynaphthalene S1_Reaction Hydrogenation (Pd/C, H₂) S1_Start->S1_Reaction S1_Workup Filtration & Solvent Removal S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one S1_Purification->S1_Product S2_Start Precursor from Step 1 S1_Product->S2_Start S2_Reaction Bromination (NBS, p-TsOH) S2_Start->S2_Reaction S2_Workup Quenching & Extraction S2_Reaction->S2_Workup S2_Purification Column Chromatography/ Crystallization S2_Workup->S2_Purification S2_Product This compound S2_Purification->S2_Product

Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Scale-Up Challenges

This diagram outlines the key challenges and their interconnectedness when scaling up the synthesis.

Scale_Up_Challenges cluster_challenges Key Challenges ScaleUp Synthesis Scale-Up Heat_Management Heat Management ScaleUp->Heat_Management Reagent_Handling Reagent Handling & Safety ScaleUp->Reagent_Handling Mixing Efficient Mixing ScaleUp->Mixing Purification Product Purification ScaleUp->Purification Regioselectivity Maintaining Regioselectivity ScaleUp->Regioselectivity Heat_Management->Regioselectivity influences Reagent_Handling->Heat_Management related to exotherms Mixing->Heat_Management affects Mixing->Regioselectivity impacts Purification->Regioselectivity dependent on

Caption: Interconnected challenges in scaling up the synthesis.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of this compound. While the laboratory-scale procedures are well-defined, successful scale-up will require careful consideration of the outlined challenges. Process optimization, particularly concerning reaction parameters and purification methods, will be essential to ensure a safe, efficient, and reproducible manufacturing process for this important chemical intermediate. It is strongly recommended that all scale-up activities are conducted by experienced personnel in a suitably equipped facility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-bromo product?

A1: The formation of di-bromo (likely 5,7-dibromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one) byproducts is a common issue in the bromination of activated aromatic rings like 8-hydroxy-1-tetralone. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution.

Key Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a slight excess of the brominating agent can lead to di-bromination. Start with a 1:1 molar ratio of 8-hydroxy-1-tetralone to the brominating agent (e.g., N-Bromosuccinimide or Bromine). You may need to titrate the brominating agent slowly to maintain control.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂). Consider using NBS to minimize over-bromination.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to decrease the reaction rate and improve selectivity.

  • Solvent: The choice of solvent can influence selectivity. Less polar solvents may be preferable. Acetonitrile or dichloromethane are commonly used.

Q2: The overall yield of my desired this compound is consistently low, even with minimal side products. What are the potential causes and solutions?

A2: Low yields can stem from incomplete reaction, product degradation during workup, or inefficient purification.

Key Troubleshooting Steps:

  • Purity of Starting Material: Ensure the starting material, 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, is pure. Impurities can interfere with the reaction. A high-purity starting material can be synthesized from 1,5-dihydroxynaphthalene with reported yields of approximately 89%.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting material, while extended reaction times might lead to degradation or side product formation.

  • Work-up Procedure: The work-up should be performed promptly and efficiently. Acidic conditions generated during the reaction (HBr) can potentially be harsh on the product. A wash with a mild base solution, such as sodium bicarbonate (NaHCO₃), can neutralize the acid.

  • Purification: The purification method is critical. Column chromatography on silica gel is often necessary to separate the desired mono-bromo product from unreacted starting material and any di-bromo byproducts. Recrystallization can be used for further purification.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: Purification of this compound typically involves separating it from the starting material and the di-bromo byproduct.

Key Troubleshooting Steps:

  • Column Chromatography: This is the most effective method for separation. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The polarity of the three key compounds (starting material, mono-bromo, and di-bromo product) will differ, allowing for their separation.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be used to obtain a highly pure product.

  • TLC Analysis: Before attempting a large-scale purification, optimize the separation conditions on an analytical TLC plate to identify a suitable solvent system that gives good separation between the spots corresponding to the starting material, the desired product, and the byproducts.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

Q: Which brominating agent is better, N-Bromosuccinimide (NBS) or Bromine (Br₂)?

A: N-Bromosuccinimide (NBS) is generally recommended as the preferred brominating agent for this synthesis.[2][3] It is a solid, making it easier and safer to handle than liquid bromine. More importantly, NBS is a milder electrophile, which can lead to higher selectivity for the desired mono-brominated product and reduce the formation of di-bromo byproducts.

Q: What are the most critical parameters to control to maximize the yield of the mono-bromo product?

A: The most critical parameter is the stoichiometry of the brominating agent . As demonstrated in the analogous bromination of 8-hydroxyquinoline, using more than one equivalent of the brominating agent can significantly increase the formation of the di-bromo byproduct.[1] Other important parameters to control are the reaction temperature (low temperature is preferred) and the choice of a suitable solvent .

Q: How can I monitor the progress of the reaction?

A: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) . Spot the reaction mixture on a TLC plate alongside the starting material (8-hydroxy-1-tetralone). The reaction is complete when the spot for the starting material has been consumed and a new, lower Rf spot corresponding to the product is observed. Be aware that multiple product spots may appear if side reactions are occurring.

Data Presentation

Table 1: Effect of Brominating Agent Stoichiometry on Product Distribution (Analogous Reaction: Bromination of 8-Hydroxyquinoline)

Molar Equivalents of Br₂Yield of Mono-bromo ProductYield of Di-bromo Product
1.558%Mixture with di-bromo
2.1-90%

This data is from the bromination of 8-hydroxyquinoline and is presented to illustrate the critical effect of stoichiometry on the product distribution in a similar chemical system.[1]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Starting Material)

This protocol is adapted from a patented procedure for the synthesis of 5-hydroxy-1-tetralone.[4]

Materials:

  • 1,5-Dihydroxynaphthalene

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol

  • Palladium on carbon catalyst (Pd/C)

  • Hydrogen gas (H₂)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a high-pressure autoclave, combine 1,5-dihydroxynaphthalene, sodium hydroxide, water, isopropyl alcohol, and palladium on carbon catalyst.

  • Stir the mixture and introduce hydrogen gas at a pressure of 30-250 pounds per square inch.

  • Maintain the reaction temperature between 70 °C and 90 °C.

  • Monitor the reaction until one molar equivalent of hydrogen gas is absorbed.

  • Cool the reaction mixture to 25 °C and vent the autoclave.

  • Add water to dissolve any solids and warm the mixture to 50 °C.

  • Filter the mixture to remove the catalyst.

  • Concentrate the solution under reduced pressure to remove the alcohol.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2.

  • Collect the resulting solid by filtration, wash with water, and dry to a constant weight.

  • The expected yield of 8-hydroxy-1-tetralone is approximately 89% with a purity of about 95%.[4]

Protocol 2: Synthesis of this compound

This is a suggested protocol based on general procedures for the bromination of activated aromatic rings. Optimization of stoichiometry, temperature, and reaction time will be necessary.

Materials:

  • 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Start 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one Product This compound Start->Product NBS (1.0 eq), CH3CN, 0 °C SideProduct 5,7-Dibromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one Product->SideProduct Excess NBS

Caption: Reaction scheme for the synthesis of the target molecule and a key side product.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product CheckPurity Check Purity of Starting Material Start->CheckPurity CheckStoichiometry Verify Stoichiometry of Brominating Agent Start->CheckStoichiometry OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp MonitorReaction Monitor Reaction by TLC Start->MonitorReaction Purification Optimize Purification Start->Purification

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information is designed to assist in overcoming common experimental challenges and identifying potential side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The synthesis typically involves the electrophilic bromination of the precursor, 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 8-hydroxy-1-tetralone). A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in the presence of an acid catalyst.

Q2: What are the primary side products I should expect during the synthesis?

The major side product is the result of over-bromination. Due to the activating nature of the hydroxyl group on the aromatic ring, a second bromine atom can be added to the available ortho or para positions. The most likely and commonly reported side product in analogous systems is the 5,7-dibromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one . In some cases, minor amounts of other regioisomers of the monobrominated product might also be formed.

Q3: How can I minimize the formation of the dibrominated side product?

To favor the formation of the desired mono-brominated product, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).

  • Reaction Temperature: Perform the reaction at a controlled, low temperature to reduce the reaction rate and improve selectivity.

  • Slow Addition of Reagents: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the electrophile.

  • Choice of Solvent: The solvent can influence the reactivity of the brominating agent. Less polar solvents may help to temper the reactivity.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?

Multiple spots on a TLC plate likely indicate a mixture of the starting material, the desired 5-bromo product, and the 5,7-dibromo side product. The polarity of these compounds generally decreases with increasing bromination. Therefore, you can expect the following order of elution on a normal-phase silica gel TLC plate (from bottom to top): 8-hydroxy-1-tetralone (most polar) > 5-Bromo-8-hydroxy-1-tetralone > 5,7-Dibromo-8-hydroxy-1-tetralone (least polar).

Q5: How can I purify the desired this compound from the side products?

Purification can typically be achieved using column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective in separating the components.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no conversion of starting material - Inactive brominating agent. - Insufficient reaction time or temperature. - Absence of a catalyst.- Use a fresh, pure batch of N-Bromosuccinimide. - Monitor the reaction progress by TLC and consider extending the reaction time or slightly increasing the temperature. - Ensure the presence of an acid catalyst, such as sulfuric acid.
High percentage of dibrominated side product - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent.- Carefully control the stoichiometry of NBS (1.0-1.1 equivalents). - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Add NBS portion-wise or as a solution dropwise over an extended period.
Formation of other unidentified side products - Decomposition of starting material or product under harsh acidic conditions. - Reaction with impurities in the solvent or reagents.- Use a milder acid catalyst or reduce its concentration. - Ensure the use of high-purity, dry solvents and reagents.
Difficulty in isolating the product - Product is too soluble in the work-up solvents. - Emulsion formation during extraction.- After quenching the reaction, adjust the pH of the aqueous layer to be slightly acidic to ensure the product is in its neutral form. - Use a brine wash to break up emulsions during the extraction process.

Experimental Protocols

Synthesis of this compound

  • Dissolve the Starting Material: In a round-bottom flask, dissolve 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like acetic acid or THF.

  • Cool the Mixture: Cool the solution to a controlled temperature, for example, 0 °C, using an ice bath.

  • Add the Brominating Agent: To the cooled and stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 30-60 minutes.

  • Add Catalyst: Carefully add a catalytic amount of sulfuric acid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the starting material and the dibrominated side product.

Visualization of the Synthetic Pathway and Potential Side Reaction

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction Starting_Material 8-Hydroxy-1-tetralone Main_Product 5-Bromo-8-hydroxy-1-tetralone Starting_Material->Main_Product NBS (1 eq), H+ Side_Product 5,7-Dibromo-8-hydroxy-1-tetralone Main_Product->Side_Product NBS (excess)

Caption: Synthetic pathway for 5-Bromo-8-hydroxy-1-tetralone and the formation of the dibrominated side product.

Data Presentation

The following table summarizes the expected products and byproducts in the synthesis. The yield data is hypothetical and for illustrative purposes, as specific quantitative data was not found in the provided search results.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected Yield Range (%)
8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (Starting Material)8-Hydroxy-1-tetraloneC₁₀H₁₀O₂162.19-
This compound (Main Product)5-Bromo-8-hydroxy-1-tetraloneC₁₀H₉BrO₂241.0860-80
5,7-Dibromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (Side Product)5,7-Dibromo-8-hydroxy-1-tetraloneC₁₀H₈Br₂O₂319.9810-30

Note: The structure for 5,7-Dibromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is predicted based on analogous reactions.

References

Technical Support Center: Purification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The following information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction or side reactions Analyze the crude product by TLC or LC-MS to identify the presence of starting materials and byproducts.Identification of impurities will guide the selection of the appropriate purification strategy.
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the extraction of the phenolic product. Perform multiple extractions with a suitable organic solvent.Increased recovery of the product from the reaction mixture.
Suboptimal recrystallization conditions Use a minimal amount of a suitable hot solvent. Cool the solution slowly to promote crystal growth and minimize precipitation of impurities.Formation of well-defined crystals and improved product purity.
Improper column chromatography technique Select an appropriate solvent system that provides good separation on TLC. Avoid overloading the column.Efficient separation of the product from impurities.

Issue 2: Difficulty in Removing a Persistent Impurity

Potential Cause Troubleshooting Step Expected Outcome
Co-elution of impurity during column chromatography Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel).Improved separation of the impurity from the desired product.
Impurity has similar solubility to the product Attempt recrystallization from a different solvent or a mixture of solvents.Selective crystallization of the product, leaving the impurity in the mother liquor.
Formation of a stable complex Consider a chemical treatment to break the complex, if its nature is known, followed by purification.Release of the pure product.

Issue 3: Oiling Out During Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.Crystallization of the product instead of oiling out.
High concentration of impurities. First, purify the crude product by column chromatography to remove the bulk of impurities.Successful recrystallization of the partially purified product.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.Promotes the formation of crystals over an oil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of substituted tetralones can include starting materials, over-brominated or under-brominated products, and products of side reactions such as dehydration or rearrangement.

Q2: What is the recommended method for purifying crude this compound?

A2: A combination of column chromatography followed by recrystallization is generally effective. Column chromatography is useful for removing significant impurities, while recrystallization is excellent for obtaining a highly pure crystalline product.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Due to the presence of a hydroxyl group and a ketone, solvents of intermediate polarity should be tested. Good starting points for solvent screening include ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes.

Q4: How can I monitor the purity of the fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method. Spot the collected fractions on a TLC plate and compare the retention factor (Rf) with that of the crude material and, if available, a pure standard of the product.

Q5: My purified product appears as a yellow solid. Is this normal?

A5: While the exact color of the pure compound is not definitively reported in the provided search results, phenolic compounds can sometimes have a slight yellow tinge due to minor oxidation. However, a significant yellow color may indicate the presence of impurities. Further purification or analysis by techniques like NMR or mass spectrometry is recommended to confirm purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature and then heat it. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Visualizations

Purification_Workflow Crude Crude Product Column Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Pure Impure Impure Fractions TLC->Impure Impure Solvent Solvent Evaporation Combine->Solvent Recrystallization Recrystallization Solvent->Recrystallization Pure Pure Product Recrystallization->Pure Repurify Repurify or Discard Impure->Repurify

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue LowYield Low Yield Start->LowYield Impurity Persistent Impurity Start->Impurity Oiling Oiling Out Start->Oiling CheckCrude Analyze Crude (TLC/LC-MS) LowYield->CheckCrude OptimizeExtraction Optimize Extraction pH LowYield->OptimizeExtraction RecrystallizationConditions Adjust Recrystallization LowYield->RecrystallizationConditions ColumnConditions Optimize Column Chromatography LowYield->ColumnConditions ChangeSolvent Change Chromatography Solvent/Stationary Phase Impurity->ChangeSolvent DifferentRecrystallization Recrystallize from Different Solvent Impurity->DifferentRecrystallization LowerBoilingSolvent Use Lower Boiling Point Solvent Oiling->LowerBoilingSolvent PrePurify Pre-purify by Column Oiling->PrePurify SlowCooling Cool Slowly Oiling->SlowCooling

Caption: Decision tree for troubleshooting common purification challenges.

optimizing reaction conditions for bromination of dihydronaphthalenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of dihydronaphthalenone.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents used for the bromination of dihydronaphthalenone?

A1: Several brominating agents can be used, with the choice depending on the desired position of bromination (alpha to the carbonyl or benzylic) and the required reaction conditions. Commonly used reagents include N-Bromosuccinimide (NBS), which is often used for radical-initiated benzylic bromination, and elemental bromine (Br₂) for electrophilic alpha-bromination.[1][2][3] Pyridine hydrobromide perbromide is another alternative that can offer advantages in terms of safety and handling compared to liquid bromine.[2][4]

Q2: How do reaction conditions affect the outcome of the bromination?

A2: Reaction conditions such as temperature, solvent, and the presence of initiators or catalysts are critical in determining the product distribution and yield. For instance, radical bromination at the benzylic position using NBS is typically initiated by light or a radical initiator like AIBN.[1] In contrast, alpha-bromination at the carbon adjacent to the carbonyl group is often carried out under acidic conditions which promote the formation of an enol intermediate.[5] Temperature control is also crucial; for example, in the bromination of acetophenone derivatives, increasing the temperature to 90°C was found to be optimal for driving the reaction to completion.[2][4]

Q3: What are the potential side reactions to be aware of?

A3: A common side reaction is over-bromination, leading to the formation of di- or poly-brominated products.[6] In basic solutions, successive halogenations can be more rapid, making control of the reaction challenging.[5] Another potential issue is the competing benzylic bromination if the reaction conditions are not well-controlled. Oxidation of the substrate can also occur as a side reaction in some electrophilic bromination reactions.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of dihydronaphthalenone.

Issue 1: Low Yield of the Desired Monobrominated Product
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction temperature. A study on acetophenone bromination showed that raising the temperature to 90°C significantly improved the conversion of the starting material.[2][4] - Extend the reaction time. Monitoring the reaction progress by TLC can help determine the optimal duration.[4] - Increase the molar ratio of the brominating agent. A slight excess (e.g., 1.1 equivalents) of the brominating agent can help drive the reaction to completion.[2][4]
Degradation of Product - Lower the reaction temperature to minimize decomposition. - Quench the reaction promptly once the starting material is consumed to prevent product degradation.
Suboptimal Reagent - Consider a different brominating agent. For example, pyridine hydrobromide perbromide was found to give a higher yield (85%) compared to NBS and copper bromide in the bromination of 4-chlorophenone.[2]
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Over-bromination - Use a stoichiometric amount or only a slight excess of the brominating agent. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. - Lower the reaction temperature to improve selectivity.
Competing Reaction Pathways (e.g., benzylic vs. alpha-bromination) - For benzylic bromination, ensure the use of a radical initiator (e.g., AIBN or light) and a non-polar solvent. - For alpha-bromination, use acidic conditions to favor the enolization pathway.[5]
Issue 3: Difficulty in Product Isolation
Possible Cause Suggested Solution
Presence of Unreacted Brominating Agent - Quench the reaction with a reducing agent like sodium bisulfite solution to remove excess bromine.[8]
Emulsion during Workup - Add brine to the aqueous layer to break the emulsion.
Co-elution of Product and Impurities during Chromatography - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method.

Experimental Protocols

General Protocol for Alpha-Bromination of Dihydronaphthalenone

This is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dihydronaphthalenone (1.0 eq.) in a suitable solvent such as acetic acid.[2][4]

  • Reagent Addition : Slowly add the brominating agent (e.g., elemental bromine or pyridine hydrobromide perbromide, 1.0-1.1 eq.) to the stirred solution at room temperature.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and monitor the progress by Thin Layer Chromatography (TLC).[2][4]

  • Workup : After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction : Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing : Wash the organic layer sequentially with a saturated solution of sodium bisulfite (to remove excess bromine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.[8]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Dihydronaphthalenone in Solvent add_reagent Add Brominating Agent prep->add_reagent heat Heat and Monitor by TLC add_reagent->heat quench Quench Reaction heat->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: A typical experimental workflow for the bromination of dihydronaphthalenone.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Monobrominated Product incomplete Incomplete Reaction start->incomplete degradation Product Degradation start->degradation suboptimal_reagent Suboptimal Reagent start->suboptimal_reagent increase_temp Increase Temperature/ Extend Time incomplete->increase_temp optimize_reagent Optimize Reagent Ratio incomplete->optimize_reagent lower_temp Lower Temperature/ Prompt Quenching degradation->lower_temp change_reagent Change Brominating Agent suboptimal_reagent->change_reagent

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting HPLC Separation of Naphthalenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of naphthalenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to streamline your method development and analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or complete co-elution of my naphthalenone isomers?

A1: Co-elution of isomers is a frequent challenge in HPLC and typically indicates that the chromatographic conditions are not optimized to differentiate the subtle structural differences between the molecules.[1] Key factors influencing resolution are the mobile phase composition, stationary phase chemistry, and column temperature. To improve separation, a systematic approach to optimizing selectivity (α) and efficiency (N) is necessary.[1]

Q2: My peaks are tailing or fronting. What could be the cause and how do I fix it?

A2: Poor peak shape can compromise the accuracy of quantification.[1] Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column.[2][3] Other causes can include column overload, low mobile phase pH for basic compounds, or contamination.[2] Peak fronting may be a result of column overload or inadequate mobile phase flow rate.[2] To address these issues, consider adjusting the mobile phase pH, using a different column, or reducing the sample concentration.[2]

Q3: My retention times are shifting between injections. What should I investigate?

A3: Inconsistent retention times can make peak identification difficult and suggest a problem with the HPLC system's stability or the method's robustness.[1] Potential causes include an unstable pump flow rate, changes in mobile phase composition (e.g., evaporation of a volatile component), or a column that is not properly equilibrated.[4] Fluctuations in column temperature can also lead to shifts in retention time.[5]

Q4: I'm experiencing high backpressure in my HPLC system. What are the likely causes and solutions?

A4: High backpressure can indicate a blockage within the system.[1] Common sources of blockage include a clogged column inlet frit, precipitated buffer in the mobile phase, or particulate matter from the sample.[1][6] To troubleshoot, systematically disconnect components to isolate the source of the high pressure.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the HPLC separation of naphthalenone isomers.

Issue 1: Poor or No Separation of Isomers

If your naphthalenone isomers are not separating, follow this troubleshooting workflow:

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection start Poor Isomer Separation mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If no improvement result Improved Separation mobile_phase->result Success organic_modifier Change Organic Modifier (e.g., Acetonitrile vs. Methanol) mobile_phase->organic_modifier temperature Adjust Temperature stationary_phase->temperature If still no improvement stationary_phase->result Success c18 Standard C18 stationary_phase->c18 temperature->result Success solvent_strength Adjust Solvent Strength (Isocratic or Gradient) organic_modifier->solvent_strength ph_adjustment Adjust pH (if ionizable) solvent_strength->ph_adjustment phenyl Phenyl Column (for π-π interactions) c18->phenyl chiral Chiral Column (if enantiomers) phenyl->chiral

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Change the organic modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.[1]

    • Adjust the solvent strength: For reversed-phase HPLC, altering the ratio of the organic modifier to the aqueous phase can significantly impact retention and selectivity.[7] A scouting gradient run can help determine the optimal elution range.[1]

    • Adjust the pH: If the naphthalenone isomers have ionizable functional groups, small changes in the mobile phase pH can dramatically alter their retention behavior.[1]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable.[1]

    • For aromatic isomers like naphthalenones, consider a stationary phase that offers alternative separation mechanisms, such as a phenyl column which provides π-π interactions.[8][9]

    • If separating enantiomers, a chiral stationary phase is necessary.[10]

  • Adjust the Temperature:

    • Column temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.[11][12]

    • Lowering the temperature often increases retention and can sometimes improve the separation of isomers.[13] Conversely, increasing the temperature can decrease retention times and backpressure.[11]

Issue 2: Peak Shape Problems (Tailing and Fronting)

Poor peak shape can be addressed by following these steps:

G cluster_overload Column Overload cluster_ph pH Adjustment cluster_contamination Contamination Check start Poor Peak Shape check_overload Check for Column Overload start->check_overload adjust_ph Adjust Mobile Phase pH check_overload->adjust_ph If not overloaded good_peak Symmetrical Peak check_overload->good_peak Resolved reduce_conc Reduce Sample Concentration check_overload->reduce_conc check_contamination Check for Contamination adjust_ph->check_contamination If no improvement adjust_ph->good_peak Resolved use_buffer Use a Buffer adjust_ph->use_buffer check_contamination->good_peak Resolved flush_column Flush Column check_contamination->flush_column replace_guard Replace Guard Column flush_column->replace_guard

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Check for Column Overload: Inject a dilution series of your sample. If peak shape improves at lower concentrations, you are likely overloading the column.[7]

  • Adjust Mobile Phase pH: For ionizable compounds, operating at a pH where the analyte is in a single ionic state can significantly improve peak shape.[14]

  • Check for Contamination: Contamination on the column can lead to secondary interactions and peak tailing. Flush the column with a strong solvent or replace the guard column.[4]

Data Presentation

The following table summarizes typical starting conditions and expected outcomes for the separation of naphthalenone isomers.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Column C18, 5 µm, 4.6 x 150 mmPhenyl, 5 µm, 4.6 x 150 mmChiral (e.g., cellulose-based), 5 µm, 4.6 x 250 mmC18 for general screening, Phenyl for enhanced aromatic selectivity, Chiral for enantiomers.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidHeptane-
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic AcidIsopropanol-
Gradient 50-95% B in 15 min40-90% B in 20 minIsocratic 90:10 (A:B)Gradient elution is often necessary for complex mixtures.[15] Isocratic elution may be suitable for simpler separations.
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/minA standard flow rate for analytical columns.
Temperature 30 °C25 °C25 °CLower temperatures may improve resolution for some isomers.[13]
Injection Volume 5 µL5 µL10 µLKeep injection volume low to prevent overload.
Detection UV at 254 nmUV at 254 nmUV at 254 nmBased on the chromophore of the naphthalenone structure.

Experimental Protocols

Protocol 1: General HPLC Method Development for Naphthalenone Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for separating naphthalenone isomers.

G start Start Method Development info_gathering Gather Analyte Information (pKa, solubility) start->info_gathering initial_conditions Select Initial Conditions (Column, Mobile Phase) info_gathering->initial_conditions scouting_run Perform Scouting Gradient Run initial_conditions->scouting_run optimize_selectivity Optimize Selectivity (α) scouting_run->optimize_selectivity optimize_retention Optimize Retention (k') optimize_selectivity->optimize_retention optimize_efficiency Optimize Efficiency (N) optimize_retention->optimize_efficiency validate_method Validate Method optimize_efficiency->validate_method

Caption: Experimental workflow for HPLC method development.

  • Information Gathering: Before starting, gather information on the physicochemical properties of your naphthalenone isomers, such as their structure, polarity, pKa, and solubility.[16][17] This will guide your initial choices for the stationary and mobile phases.

  • Initial Column and Mobile Phase Selection:

    • For initial screening of positional isomers, a C18 column is a good starting point.[1]

    • Choose a mobile phase system based on the polarity of your isomers. Reversed-phase chromatography is most common.[18] A typical starting mobile phase is a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape.[19]

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic modifier over 15-20 minutes) to determine the approximate elution time of your isomers.[1]

  • Optimization of Selectivity (α):

    • Vary the organic modifier (acetonitrile vs. methanol).

    • Adjust the mobile phase pH if the isomers are ionizable.

    • Test different stationary phases (e.g., C18 vs. Phenyl) if necessary.[20]

  • Optimization of Retention (k'): Adjust the isocratic mobile phase composition or the gradient slope to achieve a retention factor (k') between 2 and 10 for the peaks of interest.[14]

  • Optimization of Efficiency (N): Fine-tune the flow rate and ensure the column temperature is stable to achieve sharp, symmetrical peaks.[13]

  • Method Validation: Once the desired separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness according to relevant guidelines.[15]

Protocol 2: Sample Preparation for HPLC Analysis
  • Weighing: Accurately weigh a suitable amount of the naphthalenone isomer sample.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. Use HPLC-grade solvents to avoid introducing contaminants.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could block the column.[1]

References

Technical Support Center: Purification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Issue 1: Low Recovery of Crystalline Product After Recrystallization

Potential CauseTroubleshooting Steps
Excessive Solvent Volume The most common reason for low yield is using too much solvent, which keeps the compound dissolved even at low temperatures.[1][2][3] Concentrate the filtrate and allow it to cool again to recover more product.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at room temperature, consider a less polar solvent or a solvent mixture.
Premature Crystallization If crystals form too quickly in the filter funnel during hot filtration, impurities can become trapped.[4] To prevent this, use a slightly larger volume of hot solvent and preheat the filtration apparatus.
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 2: "Oiling Out" During Recrystallization

"Oiling out" occurs when the compound separates as a liquid instead of forming solid crystals. This is often due to the solution being supersaturated or the cooling rate being too fast.[3][4][5]

Troubleshooting Steps
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent to reduce the saturation.
Slow Cooling: Allow the flask to cool gradually. Insulating the flask can help slow the cooling process.
Use a Different Solvent System: If the problem persists, a different recrystallization solvent or a solvent mixture may be necessary.
Scratching or Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Issue 3: Colored Impurities in the Final Product

Potential CauseTroubleshooting Steps
Residual Impurities from Synthesis Bromination reactions can sometimes produce colored byproducts.[4]
Degradation of the Compound The compound may be sensitive to light, air, or heat.
Treatment with Activated Charcoal: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter. The charcoal can adsorb colored impurities. Be cautious, as excessive use can reduce the yield of the desired product.[5]
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more robust method for removing colored and other closely related impurities.

Issue 4: Ineffective Purification by Column Chromatography

Potential CauseTroubleshooting Steps
Inappropriate Solvent System (Eluent) The polarity of the eluent may be too high or too low, resulting in poor separation.
Improper Column Packing Channels or cracks in the silica gel can lead to streaking and inefficient separation.[5]
Compound Degradation on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Optimize Eluent Polarity: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation of the desired compound from its impurities. A typical starting point for polar aromatic compounds could be a mixture of hexane and ethyl acetate.[5]
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like amine- or cyano-bonded silica for particularly sensitive or polar compounds.
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: Without a specific synthetic route, common impurities can be inferred. These may include:

  • Starting Materials: Unreacted 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

  • Over-brominated Products: Di- or tri-brominated naphthalenone derivatives.

  • Regioisomers: Isomers with bromine at different positions on the aromatic ring.

  • Byproducts from Synthesis: Impurities arising from side reactions during the synthesis of the tetralone core.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[6]

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Have low solubility for the compound when cold.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the crystals.

Commonly, solvents like ethanol, methanol, ethyl acetate, or mixtures with water are good starting points for polar aromatic compounds.[1]

Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A3: This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal formation.[1][4] Try the following:

  • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth.[1]

  • Add a seed crystal of the pure compound if available.

  • Reduce the volume of the solvent by evaporation and try to recrystallize again. You may have used too much solvent.[2]

  • Cool for a longer period. Some compounds require extended time to crystallize.

Q4: What is a typical mobile phase for column chromatography of this compound?

A4: For a polar aromatic compound like this compound, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Experimental Protocols

The following are general protocols that may require optimization for your specific sample.

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable one.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude this compound to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexane/ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.25-0.35.[5]

  • Column Packing: Select an appropriately sized column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Workflow and Logic Diagrams

Below is a troubleshooting workflow for the purification of this compound.

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of this compound is primarily attributed to two main factors stemming from its chemical structure:

  • Oxidation of the Phenolic Hydroxyl Group: The 8-hydroxy group, being a phenol, is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to high-energy light. Oxidation can lead to the formation of colored quinone-type byproducts, which may alter the compound's reactivity and purity.

  • Photodegradation: The presence of a bromine atom on the aromatic ring can increase the molecule's sensitivity to light, particularly in the UV spectrum. Light exposure can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of other degradation products.

Q2: I've noticed my sample of this compound has changed color. What does this indicate?

A2: A color change, often to a yellowish or brownish hue, is a strong indicator of degradation, most likely due to the oxidation of the phenolic hydroxyl group. This process can form highly colored quinone-like species. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or TLC, before proceeding with your experiment.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: 2-8°C in a refrigerator.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.

For solutions, it is best to prepare them fresh. If storage is necessary, purge the solution with an inert gas and store it at 2-8°C in a tightly sealed, light-protected container.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Unexpected side products in reaction Degradation of the starting material prior to the reaction.- Confirm the purity of the starting material using HPLC or NMR before use.- If the purity is low, consider purification by recrystallization or column chromatography.- Ensure proper storage and handling procedures are followed.
Inconsistent experimental results Gradual degradation of the stock solution.- Prepare fresh solutions of the compound for each experiment.- If a stock solution must be used, store it under an inert atmosphere, protected from light, and at 2-8°C. Regularly check the purity of the stock solution.
Formation of colored impurities during reaction Oxidation of the phenolic group during the reaction.- Perform the reaction under an inert atmosphere (argon or nitrogen).- Use degassed solvents.- Consider adding a small amount of a compatible antioxidant, such as BHT (butylated hydroxytoluene), to the reaction mixture if it does not interfere with the desired chemistry.
Loss of material during workup Adsorption onto silica gel or degradation under acidic/basic conditions.- If using column chromatography, consider using a less acidic grade of silica gel or neutralizing it with a small amount of triethylamine in the eluent.- Minimize exposure to strong acids or bases during the workup procedure.

Experimental Protocols

Protocol 1: General Handling and Dispensing of Solid this compound
  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Open the container in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Quickly weigh the desired amount of the solid and transfer it to the reaction vessel.

  • Reseal the original container tightly under an inert atmosphere.

  • Store the container in a refrigerator at 2-8°C, protected from light.

Protocol 2: Preparation and Storage of a Stock Solution
  • Use a clean, dry Schlenk flask or a vial with a septum-sealed cap.

  • Add the desired amount of solid this compound to the vessel.

  • Add the desired solvent (previously degassed by sparging with an inert gas for at least 30 minutes).

  • Seal the vessel and briefly sonicate or swirl to dissolve the solid.

  • Purge the headspace of the vessel with an inert gas for 1-2 minutes.

  • Wrap the vessel in aluminum foil to protect it from light.

  • Store the solution at 2-8°C. For long-term storage, consider freezing the solution if the solvent is suitable.

Visualizations

experimental_workflow storage Store at 2-8°C Inert Atmosphere Protect from Light warm Warm to RT storage->warm weigh Weigh under Inert Gas warm->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve react Perform Reaction under Inert Atmosphere dissolve->react

Caption: Recommended workflow for handling and using the compound.

degradation_pathway A 5-Bromo-8-hydroxy-3,4- dihydronaphthalen-1(2H)-one B Oxidized Product (e.g., Quinone) A->B Oxidation (O2, Light, Metal Ions) C Debrominated Product A->C Photolysis (UV Light)

Caption: Potential degradation pathways for the compound.

Technical Support Center: Enhancing Regioselectivity in Dihydronaphthalenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydronaphthalenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing dihydronaphthalenones, and what is the main challenge regarding regioselectivity?

A1: The Robinson annulation is a cornerstone reaction for the synthesis of dihydronaphthalenones.[1][2][3] This powerful method involves a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to form the six-membered ring.[1][2] The primary challenge in regioselectivity arises when using an unsymmetrical ketone as the starting material, which can lead to the formation of two different enolates and, consequently, two different regioisomeric products.

Q2: How can I control which regioisomer is formed during the Robinson annulation?

A2: The regiochemical outcome of the Robinson annulation can be controlled by carefully selecting the reaction conditions to favor either the kinetic or the thermodynamic enolate.

  • Kinetic Control: To favor the kinetic enolate, which is formed faster at the less sterically hindered α-carbon, use a strong, bulky, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent.[4]

  • Thermodynamic Control: To favor the more stable, more substituted thermodynamic enolate, use a smaller, protic base (e.g., sodium ethoxide or potassium tert-butoxide) at higher temperatures (e.g., room temperature to reflux). These conditions allow for equilibration to the more stable enolate.[1]

Q3: What role do substituents on the starting ketone play in regioselectivity?

A3: Substituents on the starting ketone have a significant impact on enolate formation and, therefore, regioselectivity. Electron-donating groups can influence the acidity of adjacent α-hydrogens, while bulky substituents will sterically hinder one side of the molecule, favoring the formation of the kinetic enolate on the less hindered side.

Q4: Can Lewis acids be used to enhance regioselectivity?

A4: Yes, Lewis acids can be employed to influence the regioselectivity of annulation reactions. By coordinating to the carbonyl oxygen, a Lewis acid can increase the electrophilicity of the α,β-unsaturated ketone and can also influence the geometry of the transition state, thereby directing the Michael addition to a specific position. The choice of Lewis acid and its stoichiometry can be critical in achieving high regioselectivity.

Q5: Are there alternatives to the Robinson annulation for regioselective dihydronaphthalenone synthesis?

A5: While the Robinson annulation is the most common method, other strategies exist. Tandem reactions, such as a Michael addition followed by a Nazarov cyclization, can be employed. The regioselectivity of the Nazarov cyclization is influenced by the electronic nature of the substituents on the dienone precursor. Additionally, transition-metal-catalyzed annulation reactions can offer high levels of regiocontrol, depending on the catalyst and ligand system used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity / Mixture of Isomers Reaction conditions are allowing for the formation of both kinetic and thermodynamic enolates.To favor the kinetic product : Use a strong, bulky base (LDA) at low temperature (-78 °C).To favor the thermodynamic product : Use a smaller base (NaOEt, KOt-Bu) at a higher temperature (reflux).[1][4]
Incorrect choice of base for the desired outcome.For kinetic control, ensure the base is sufficiently bulky and non-nucleophilic. For thermodynamic control, a protic solvent can help with equilibration.
Low Yield of Annulated Product Polymerization of the Michael acceptor (e.g., methyl vinyl ketone).Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone or a Mannich base, which generates the acceptor in situ.[1]
The intermediate Michael adduct is not cyclizing.Isolate the Michael adduct first, then subject it to cyclization conditions (e.g., with a different base or at a higher temperature).
Side reactions, such as self-condensation of the starting ketone.Add the Michael acceptor slowly to the pre-formed enolate to minimize self-condensation.
Formation of Unexpected Byproducts Retro-aldol reaction of the product or intermediates.Use milder reaction conditions or protect sensitive functional groups.
The Michael addition is reversible under the reaction conditions.Use conditions that favor the forward reaction, such as removing the product as it forms (if possible) or using a stoichiometric amount of a strong base.

Data Presentation

Table 1: Influence of Base and Temperature on the Regioselectivity of the Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone

EntryBaseSolventTemperature (°C)Major ProductRegiomeric Ratio (Approximate)Overall Yield (%)
1LDATHF-78Kinetic>95:575
2NaOEtEthanolRefluxThermodynamic20:8060
3KOt-But-BuOHRefluxThermodynamic15:8565
4Pyrrolidine (catalytic)BenzeneRefluxThermodynamic30:7070

Note: The regiomeric ratios and yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one (Thermodynamic Product)

This protocol is adapted from a standard procedure for the Robinson annulation of 2-methylcyclohexanone with methyl vinyl ketone.[5]

Materials:

  • 2-Methylcyclohexanone (1.0 equiv.)

  • Methyl vinyl ketone (1.2 equiv.)

  • Sodium ethoxide (1.1 equiv.)

  • Anhydrous ethanol

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dihydronaphthalenone.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-methylcyclohexanone in anhydrous ethanol add_base Add Sodium Ethoxide (portion-wise) start->add_base stir Stir for 30 min (enolate formation) add_base->stir add_mvk Slowly add Methyl Vinyl Ketone stir->add_mvk reflux Reflux for 6 hours add_mvk->reflux neutralize Neutralize with 5% HCl reflux->neutralize extract Extract with DCM neutralize->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Dihydronaphthalenone purify->product

Caption: Experimental workflow for the synthesis of a dihydronaphthalenone.

troubleshooting_regioselectivity start Low Regioselectivity Observed q1 What is the desired product? start->q1 kinetic Kinetic Product (less substituted enolate) q1->kinetic Less Hindered thermodynamic Thermodynamic Product (more substituted enolate) q1->thermodynamic More Substituted sol_kinetic Use a bulky, non-nucleophilic base (e.g., LDA). Lower the reaction temperature (e.g., -78 °C). Use an aprotic solvent (e.g., THF). kinetic->sol_kinetic sol_thermo Use a smaller base (e.g., NaOEt, KOt-Bu). Increase the reaction temperature (e.g., reflux). Use a protic solvent (e.g., Ethanol). thermodynamic->sol_thermo

Caption: Troubleshooting guide for poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one and Other Naphthalenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one against other selected naphthalenone derivatives. Due to the limited availability of direct experimental data for this compound, this guide extrapolates its potential cytotoxic, anti-inflammatory, and antimicrobial properties based on structurally similar compounds. All quantitative data from cited studies are summarized for easy comparison, and detailed experimental methodologies are provided.

Introduction to Naphthalenones

Naphthalenone derivatives are a class of bicyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties. The planar structure of the naphthalene core allows for interaction with various biological targets, leading to a wide range of pharmacological effects. The nature and position of substituents on the naphthalene ring play a crucial role in determining the specific biological activity and potency of these compounds.

Comparative Analysis

This section compares the potential activities of this compound with other naphthalenones for which experimental data is available. The comparison is divided into three key areas of potential therapeutic relevance: cytotoxicity, anti-inflammatory activity, and antimicrobial activity.

Cytotoxicity Profile

The cytotoxic effects of naphthalenone derivatives are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The presence of a bromine atom on the naphthalene ring has been shown to enhance cytotoxic activity.

Table 1: Comparative Cytotoxicity of Naphthalenone Derivatives

CompoundChemical StructureCell LineIC50 (µM)
This compound This compound-Data Not Available
2-Bromo-naphthalene-1,4-dione2-bromo-naphthalene-1,4-dioneHEC1A1.24
Naphthalene-1,4-dioneNaphthalene-1,4-dioneHEC1A10.22

Data for 2-Bromo-naphthalene-1,4-dione and Naphthalene-1,4-dione are compiled from a comparative study on naphthalene-1,4-dione analogues.

Based on the available data, the introduction of a bromine atom significantly increases the cytotoxicity of the naphthalene-1,4-dione scaffold. This suggests that this compound may also exhibit potent cytotoxic activity.

Anti-inflammatory Potential

The anti-inflammatory properties of naphthalenone-related compounds, such as 4-hydroxycoumarin derivatives, have been attributed to their ability to inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is often mediated through the downregulation of the NF-κB signaling pathway.

Table 2: Comparative Anti-inflammatory Activity of a 4-Hydroxycoumarin Derivative

CompoundAssayModelEffect
This compound --Data Not Available
4-HydroxycoumarinCarrageenan-induced paw edemaIn vivo (mice)Significant reduction in paw edema
4-HydroxycoumarinLeukocyte migration assayIn vivo (mice)Significant decrease in leukocyte migration
4-HydroxycoumarinTNF-α measurementIn vivo (mice)Significant reduction in TNF-α levels

Data for 4-Hydroxycoumarin is based on a study of its antinociceptive and anti-inflammatory effects.[1][2][3]

Given the structural similarities and the known anti-inflammatory effects of related compounds, it is plausible that this compound could possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

Brominated aromatic compounds, including some naphthalenone derivatives, have been reported to possess antimicrobial properties. The evaluation of antimicrobial activity is typically performed using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Brominated Naphthalene Derivatives

Compound ClassOrganismMIC (µg/mL)
This compound -Data Not Available
Brominated NaphthoquinonesStaphylococcus aureusVariable
Brominated NaphthoquinonesEscherichia coliVariable
Brominated NaphthoquinonesCandida albicansVariable

Specific MIC values for a range of brominated naphthalenones are variable and depend on the specific compound and microbial strain.

The presence of a bromine atom in the structure of this compound suggests that it may exhibit antimicrobial activity against a range of bacteria and fungi.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Griess Assay for Nitric Oxide Production

This assay measures the concentration of nitrite, a stable metabolite of nitric oxide, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Western Blot for iNOS and COX-2 Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Broth Microdilution for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by naphthalenone derivatives.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_antimicrobial Antimicrobial Testing cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination macrophage_culture Macrophage Culture lps_stimulation LPS Stimulation macrophage_culture->lps_stimulation griess_assay Griess Assay (NO) lps_stimulation->griess_assay western_blot Western Blot (iNOS/COX-2) lps_stimulation->western_blot broth_dilution Broth Microdilution mic_determination MIC Determination broth_dilution->mic_determination

Caption: General experimental workflow for evaluating the biological activities of naphthalenones.

nf_kb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimuli->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκB ikk->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α)

Caption: Simplified NF-κB signaling pathway in inflammation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage bcl2_family Bcl-2 Family Proteins dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently unavailable, a comparative analysis of structurally related naphthalenone derivatives provides valuable insights into its potential pharmacological profile. The presence of the bromo- and hydroxy-substituents on the dihydronaphthalenone core suggests that this compound is a promising candidate for further investigation, particularly in the areas of oncology, inflammation, and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the future evaluation of this and other novel naphthalenone derivatives. Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

Unveiling the Biological Potential: A Comparative Analysis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of 5-substituted 8-hydroxy-1-tetralones reveals significant variations in their biological activities, particularly their cytotoxicity against human cancer cell lines. This guide provides a comparative analysis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one and its key analogs, offering insights for researchers and drug development professionals.

The core structure of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-hydroxy-1-tetralone, has served as a scaffold for the development of various biologically active compounds. Modifications at the 5-position of this ring system have been shown to profoundly influence the molecule's therapeutic properties. This guide focuses on a comparative analysis of the cytotoxic effects of 5-bromo, 5-chloro, and 5-nitro analogs of 8-hydroxy-1-tetralone.

Comparative Cytotoxicity

A key study investigating the cytotoxic potential of 8-hydroxyquinoline derivatives provides valuable insights into the impact of substitutions at the 5-position. While the primary compound of interest, this compound, was not explicitly tested, the study offers a comparative analysis of its close analogs, including the 5-nitro and 5-chloro derivatives, against human cancer cell lines.

The 5-nitro derivative of 8-hydroxyquinoline, 8-hydroxy-5-nitroquinoline (NQ), emerged as the most potent cytotoxic agent among the tested analogs.[1] Its IC50 value was found to be 5-10 times lower than that of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-studied anticancer agent.[1] This suggests that the nitro group at the 5-position significantly enhances the molecule's cancer-fighting capabilities.

CompoundCell LineIC50 (µM)
8-Hydroxy-5-nitroquinoline (NQ)Raji (human Burkitt's lymphoma)~1-2
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Raji (human Burkitt's lymphoma)~10-20
5-Chloro-8-quinolinol (CQ)Raji (human Burkitt's lymphoma)>20
8-Hydroxyquinoline (8HQ)Raji (human Burkitt's lymphoma)>20
5,7-Dichloro-8-quinolinol (CCQ)Raji (human Burkitt's lymphoma)>20
5,7-Diiodo-8-hydroxyquinoline (IIQ)Raji (human Burkitt's lymphoma)>20
5-Amino-8-quinolinol dihydrochloride (A8HQ)Raji (human Burkitt's lymphoma)>20

Table 1: Comparative cytotoxicity (IC50 values) of 8-hydroxyquinoline analogs in Raji human cancer cells. Data extracted from a study by Jiang et al.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol
  • Cell Culture: Human cancer cell lines, such as Raji cells, are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 8-hydroxyquinoline analogs) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the treatment period, the MTT reagent is added to each well. Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the viability of untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms

The precise mechanism of action for this compound and its analogs is not fully elucidated. However, the cytotoxic activity of the related 8-hydroxyquinolines is often attributed to their ability to chelate metal ions and generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis or programmed cell death.

The enhanced cytotoxicity of the 5-nitro derivative, 8-hydroxy-5-nitroquinoline, has been linked to its increased ability to generate intracellular ROS, an effect that is further potentiated by the presence of copper.[1] Unlike clioquinol, 8-hydroxy-5-nitroquinoline does not act as a zinc ionophore.[1]

Cytotoxicity_Pathway cluster_cell Cancer Cell Compound 5-Substituted 8-Hydroxy-1-tetralone ROS Reactive Oxygen Species (ROS) Compound->ROS Metal Chelation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Figure 1: A simplified diagram illustrating the proposed mechanism of cytotoxicity for 5-substituted 8-hydroxy-1-tetralone analogs, involving the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Conclusion

The available data, primarily from studies on analogous 8-hydroxyquinoline structures, strongly suggests that substitutions at the 5-position of the 8-hydroxy-1-tetralone scaffold are critical determinants of biological activity. The superior cytotoxicity of the 5-nitro analog highlights the potential for developing potent anticancer agents through targeted chemical modifications. Further research is warranted to synthesize and evaluate the biological activity of this compound and a broader range of its halo-analogs to establish a more comprehensive structure-activity relationship. Such studies will be instrumental in guiding the rational design of novel therapeutic agents based on this promising chemical scaffold.

References

Spectroscopic Analysis of Dihydronaphthalenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 3,4-dihydronaphthalen-1(2H)-one (also known as α-tetralone) and two of its derivatives: the electron-donating 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and the electron-withdrawing 7-nitro-3,4-dihydronaphthalen-1(2H)-one. The objective is to offer a clear comparison of their spectral data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,4-dihydronaphthalen-1(2H)-one and its derivatives. These tables are designed for easy comparison of the impact of substituents on the spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-3H-4H-5H-6H-7H-8Other
3,4-Dihydronaphthalen-1(2H)-one2.63 (t)2.15 (m)2.97 (t)8.03 (dd)7.32 (td)7.48 (td)7.25 (d)
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one2.60 (t)2.10 (m)2.92 (t)7.99 (d)-6.88 (dd)6.70 (d)3.86 (s, -OCH₃)
7-Nitro-3,4-dihydronaphthalen-1(2H)-one2.70 (t)2.25 (m)3.15 (t)8.15 (d)8.35 (dd)-7.50 (d)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-1C-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther
3,4-Dihydronaphthalen-1(2H)-one198.338.923.229.6133.0126.5128.8133.4126.2144.6
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one196.135.332.6-124.8129.9164.4110.9114.7148.155.7 (-OCH₃)
7-Nitro-3,4-dihydronaphthalen-1(2H)-one196.538.522.529.1135.2128.0129.5149.0123.5145.8

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)Other Key Bands
3,4-Dihydronaphthalen-1(2H)-one~1685~1600, ~1450~3070~2940, ~2870
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one~1675~1605, ~1490~3060~2950, ~2840~1250 (C-O Stretch)
7-Nitro-3,4-dihydronaphthalen-1(2H)-one~1690~1610, ~1520, ~1345~3100~2960, ~2880~1520 & ~1345 (NO₂ Stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
3,4-Dihydronaphthalen-1(2H)-one146118, 90, 77
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one176148, 133, 105, 77
7-Nitro-3,4-dihydronaphthalen-1(2H)-one191161, 145, 115, 89

Table 5: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax (π→π)λmax (n→π)
3,4-Dihydronaphthalen-1(2H)-oneEthanol~248~330
6-Methoxy-3,4-dihydronaphthalen-1(2H)-oneEthanol~276~340
7-Nitro-3,4-dihydronaphthalen-1(2H)-oneEthanol~265~350

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the dihydronaphthalenone derivative is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

  • The solution is then transferred to an 8-inch NMR tube.[1]

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse sequence.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are generally sufficient for good signal-to-noise.

¹³C NMR Data Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure proper relaxation of quaternary carbons.

  • Number of Scans: 128 to 1024 scans, or more for dilute samples, are required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2]

  • One drop of this solution is placed on a clean, dry salt plate (NaCl or KBr).[2]

  • The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[2]

Data Acquisition:

  • A background spectrum of the clean, empty sample compartment is recorded.

  • The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • This stock solution is then further diluted to a final concentration of about 10-100 µg/mL.

  • Any particulate matter should be removed by filtration to prevent clogging of the instrument.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source, where it is vaporized.

  • The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4]

  • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[3]

  • A detector records the abundance of each ion, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • A stock solution of the dihydronaphthalenone derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration.

  • This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

Data Acquisition:

  • The spectrophotometer is turned on and allowed to warm up for at least 15-30 minutes for lamp stabilization.[5]

  • A cuvette filled with the pure solvent is used to record a baseline or "blank" spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • The blank cuvette is replaced with a cuvette containing the sample solution.

  • The absorbance spectrum of the sample is then recorded over the desired wavelength range (typically 200-400 nm for these compounds).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a dihydronaphthalenone derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Liquid Sample FT_IR FT-IR Spectroscopy Dilution->FT_IR Solid Film or Liquid NMR NMR Spectroscopy (¹H & ¹³C) Dilution->NMR Solution in Deuterated Solvent MS Mass Spectrometry Dilution->MS Dilute Solution Data_Acquisition Data Acquisition UV_Vis->Data_Acquisition FT_IR->Data_Acquisition NMR->Data_Acquisition MS->Data_Acquisition Spectral_Processing Spectral Processing (Baseline Correction, Integration, etc.) Data_Acquisition->Spectral_Processing Structure_Elucidation Structure Elucidation & Comparative Analysis Spectral_Processing->Structure_Elucidation

A generalized workflow for spectroscopic analysis.
Signaling Pathway Inhibition

Dihydronaphthalenone derivatives have been shown to exhibit anti-cancer properties by inhibiting key signaling pathways such as NF-κB and MAPK.[6] The following diagram illustrates the points of inhibition within these pathways.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Stimuli_NFKB Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimuli_NFKB->IKK IkB IκBα IKK->IkB phosphorylates NFKB NF-κB (p65/p50) IkB->NFKB inhibits NFKB_nucleus Nuclear NF-κB NFKB->NFKB_nucleus translocates Gene_Expression_NFKB Pro-inflammatory Gene Expression NFKB_nucleus->Gene_Expression_NFKB activates Stimuli_MAPK Growth Factors, Stress MAPKKK MAPKKK (e.g., RAF) Stimuli_MAPK->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression_MAPK Cell Proliferation, Survival Transcription_Factors->Gene_Expression_MAPK activates DHN Dihydronaphthalenone Derivatives DHN->IKK Inhibition DHN->MAPKK Inhibition

Inhibition of NF-κB and MAPK pathways.

References

A Comparative Guide to the Structural Validation of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a compound with potential pharmacological relevance, unambiguous structural validation is paramount. While X-ray crystallography stands as the gold standard for determining three-dimensional molecular architecture, a suite of spectroscopic techniques provides complementary and often more readily accessible data. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of this target molecule, supported by experimental data from closely related compounds.

Data Presentation: A Comparative Overview

Due to the limited availability of published experimental data for this compound, this section presents data for the closely related compounds, 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one and 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, to provide a representative comparison of the data obtained from each technique.

Table 1: Comparison of Structural and Spectroscopic Data
ParameterX-ray Crystallography (Representative Data)¹H NMR Spectroscopy (Expected Chemical Shifts)¹³C NMR Spectroscopy (Expected Chemical Shifts)IR Spectroscopy (Expected Absorption Bands)Mass Spectrometry (Expected m/z values)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingProton environment, connectivity (via coupling)Carbon skeleton, chemical environment of carbonsPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample State Single CrystalSolutionSolutionSolid/LiquidSolid/Liquid/Gas
Key Data Points Unit cell dimensions, space group, atomic coordinatesChemical shift (δ), coupling constants (J)Chemical shift (δ)Wavenumber (cm⁻¹)Mass-to-charge ratio (m/z)
Example Data See Table 2 for 7-hydroxy-3,4-dihydronaphthalen-1(2H)-oneAromatic protons: 6.5-8.0 ppm; CH₂ groups: 2.0-3.5 ppm; OH proton: variableCarbonyl C: ~200 ppm; Aromatic C: 110-160 ppm; Aliphatic C: 20-40 ppmO-H stretch: 3200-3600 cm⁻¹ (broad); C=O stretch: 1650-1680 cm⁻¹; C=C stretch (aromatic): 1450-1600 cm⁻¹; C-Br stretch: 500-600 cm⁻¹Molecular Ion [M]⁺: ~240/242 (due to Br isotopes); Fragments corresponding to loss of Br, CO, etc.
Table 2: X-ray Crystallographic Data for 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one
ParameterValue[1]
Crystal System Monoclinic
Space Group C2/c
a (Å) 16.6341(14)
b (Å) 7.4319(4)
c (Å) 14.8943(10)
β (°) 123.243(8)
Volume (ų) 1540.0(2)
Selected Bond Lengths (Å) C(8)=O(1): 1.2276(18), C(2)–O(2): 1.3608(17)[1]

This data serves as a proxy for the target molecule to illustrate the type of information obtained from X-ray crystallography.

Table 3: Spectroscopic Data for Related Tetralone Derivatives
TechniqueCompoundKey Observations
¹H NMR 4-hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-oneAromatic protons (δ): 8.00 (d), 7.10 (d), 6.91 (dd); Methine proton (δ): 4.93 (m); Methoxy protons (δ): 3.89 (s); Methylene protons (δ): 2.14-2.91 (m)
¹³C NMR 4-hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-oneCarbonyl C (δ): 196.1; Aromatic C (δ): 110.9-164.4; Methine C (δ): 68.4; Methoxy C (δ): 55.7; Methylene C (δ): 32.6, 35.3
Mass Spec. 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-oneMolecular Ion [M]⁺ at m/z 176
IR 5-Hydroxy-1-tetraloneBroad O-H stretch, sharp C=O stretch

Note: The presented spectroscopic data is for isomers and analogues of the target compound and is intended to be illustrative.

Experimental Protocols

Single Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. 2D NMR experiments (e.g., COSY, HSQC) can be performed to aid in structure elucidation.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are phased, baseline corrected, and referenced to an internal standard (e.g., TMS). Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum. The absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via a gas chromatograph (GC-MS) or a direct insertion probe. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Ionization: The sample molecules are ionized. In electron ionization (EI), a high-energy electron beam is used, which often causes fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound. The isotopic pattern of the molecular ion can confirm the presence of elements like bromine (¹⁹Br/⁸¹Br isotopes in a ~1:1 ratio). The fragmentation pattern provides information about the structure of the molecule.

Mandatory Visualization

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray_data 3D Structure, Bond Lengths/Angles xray->xray_data nmr_data Connectivity, Proton/Carbon Environments nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight, Fragmentation ms->ms_data elucidation Final Structure Confirmation xray_data->elucidation nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Caption: Workflow for the synthesis and structural validation of the target compound.

xray_crystallography_workflow X-ray Crystallography Workflow crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) crystal_selection Selection of a Single Crystal crystal_growth->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure (CIF file) refinement->final_structure

Caption: Detailed workflow for single-crystal X-ray crystallography.

Conclusion

X-ray crystallography provides unparalleled, unambiguous three-dimensional structural information, making it the definitive method for the validation of a new chemical entity like this compound. However, the requirement of a suitable single crystal can be a significant bottleneck. Spectroscopic techniques, on the other hand, offer rapid and valuable structural insights from more readily available sample forms. NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present. A comprehensive and robust structural validation, therefore, relies on the synergistic use of these techniques, with X-ray crystallography providing the ultimate proof of structure when obtainable.

References

Comparative Reactivity of Brominated Naphthalenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of brominated naphthalenones is pivotal for the strategic design of synthetic routes toward complex molecular architectures. This guide provides an objective comparison of the reactivity of brominated naphthalenone isomers, supported by experimental data, to facilitate their effective utilization in organic synthesis.

The reactivity of brominated naphthalenones is fundamentally governed by the interplay between the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the position of these substituents on the naphthalene core. These factors dictate the propensity of these compounds to undergo various transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cycloadditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Brominated naphthalenones serve as versatile substrates in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is a widely employed method for the functionalization of aryl halides. The reactivity of brominated naphthalenones in this reaction is influenced by the electronic environment of the carbon-bromine bond. Generally, electron-deficient aryl bromides exhibit enhanced reactivity towards the oxidative addition step in the catalytic cycle.

Brominated Naphthalenone IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-naphthalenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~85
3-Bromo-2-naphthalenone4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane908~90
6-Bromo-2-tetraloneCyclopropylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~78

Note: The data presented is a compilation from various sources and represents typical reaction outcomes. Actual yields may vary depending on specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with brominated naphthalenones is dependent on the catalyst system and the steric and electronic properties of the substrates.

Brominated Naphthalenone IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-naphthalenoneMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene11018~80
3-Bromo-2-naphthalenoneAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10024~75
8-Bromo-2-tetralonen-ButylaminePd₂(dba)₃ / RuPhosK₂CO₃t-Amyl alcohol10012~88

Note: The data presented is a compilation from various sources and represents typical reaction outcomes. Actual yields may vary depending on specific reaction conditions and substrate purity.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur with brominated naphthalenones under specific conditions, particularly when the bromine atom is activated by the electron-withdrawing carbonyl group. The position of the bromine relative to the carbonyl is a critical determinant of reactivity.

Brominated Naphthalenone IsomerNucleophileConditionsProductReactivity
1-Bromo-2-naphthalenoneNaOMeMeOH, reflux1-Methoxy-2-naphthalenoneModerate
3-Bromo-2-naphthalenoneNaOMeMeOH, reflux3-Methoxy-2-naphthalenoneHigh
4-Bromo-1-naphthalenoneNaN₃DMF, 120 °C4-Azido-1-naphthalenoneModerate to High

The enhanced reactivity of the 3-bromo isomer in 2-naphthalenone is attributed to the effective stabilization of the Meisenheimer intermediate by the adjacent carbonyl group.

Diels-Alder Reaction

The dienone moiety within naphthalenones can potentially participate as a dienophile in Diels-Alder reactions. However, the aromaticity of the naphthalene ring system generally renders it a reluctant participant in cycloaddition reactions under thermal conditions. The reactivity can be enhanced by the presence of electron-withdrawing groups on the dienophile (the naphthalenone) and by employing Lewis acid catalysis.

While specific examples of Diels-Alder reactions with simple brominated naphthalenones are not extensively reported, the general principle suggests that the electron-withdrawing nature of the bromine and carbonyl groups should increase the dienophilicity of the double bond.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Brominated Naphthalenones

To a solution of the brominated naphthalenone (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., toluene/ethanol/water 4:1:1), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and base (e.g., Na₂CO₃, 2.0 equiv) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to the desired temperature (e.g., 100 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Buchwald-Hartwig Amination of Brominated Naphthalenones

In an oven-dried Schlenk tube, the brominated naphthalenone (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv) are combined. The tube is evacuated and backfilled with argon. The amine (1.2 equiv) and the solvent (e.g., toluene) are then added via syringe. The reaction mixture is heated to the specified temperature (e.g., 110 °C) and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the aminated product.

Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 B Oxidative Addition C Ar-Pd(II)L2-Br B->C Ar-Br D Transmetalation C->D [R-B(OH)3]- E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Product (Ar-R) Product Ar-R ArBr Brominated Naphthalenone (Ar-Br) BoronicAcid R-B(OH)2 Base Base

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Brominated Naphthalenone - Amine - Pd Catalyst & Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Experimental workflow for Buchwald-Hartwig amination.

A Comparative Guide to Assessing the Purity of Synthetic 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols, comparative data for alternative compounds, and a discussion of the biological relevance of this class of molecules.

Introduction

This compound is a substituted tetralone derivative. The purity of such intermediates is a critical parameter in drug development, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide outlines the most effective analytical techniques for purity determination and provides a framework for comparing the subject compound with viable alternatives.

Purity Assessment Methodologies

A combination of chromatographic and spectroscopic methods, alongside traditional physical characterization, provides a comprehensive assessment of purity. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Chromatographic Methods: HPLC and GC-MS

Chromatographic techniques are essential for separating the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method is most suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the phenolic hydroxyl group, derivatization is often employed to increase the volatility of the analyte.[3][4]

Spectroscopic Method: Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is not only a primary tool for structural elucidation but also a powerful quantitative method for purity assessment.[5][6][7] Quantitative ¹H-NMR (qNMR) allows for the direct measurement of the analyte concentration against a certified internal standard, providing an absolute purity value.[8][9]

Physical Method: Melting Point Analysis

Melting Point Analysis is a classical and straightforward method to assess the purity of a crystalline solid. A sharp melting point range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocols

Below are detailed protocols for the recommended analytical methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the closely related compound, 5-Hydroxy-1-tetralone.[2][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 30% Acetonitrile

      • 5-20 min: 30% to 80% Acetonitrile

      • 20-25 min: 80% Acetonitrile

      • 25-30 min: 80% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of brominated phenols.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (optional but recommended): Acetylation with acetic anhydride is a common method for derivatizing phenolic compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the derivatized or underivatized compound in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Protocol 3: Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This protocol outlines a general procedure for determining purity using an internal standard.[8]

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into a vial.

    • Accurately weigh a specific amount of the this compound sample into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Protocol 4: Melting Point Determination
  • Instrumentation: Melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, ensuring a packing height of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Data Presentation: Purity Comparison

The following table summarizes the expected purity levels of this compound and its alternatives, as determined by the described analytical methods. Purity of commercially available reagents can vary, and it is crucial to consult the supplier's certificate of analysis.[2][9][11]

CompoundTypical Purity (Commercial Grade)Key Analytical Techniques for Purity Assessment
This compound 95-98%[1]HPLC, GC-MS, qNMR, Melting Point
Alternative 1: 5-Chloro-8-hydroxyquinoline >98%HPLC, GC-MS, Melting Point
Alternative 2: 6-Bromo-1-tetralone >97%GC-MS, HPLC
Alternative 3: 8-Hydroxy-1-tetralone >98%HPLC, GC-MS

Mandatory Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Purity Assessment start Synthetic this compound dissolution Dissolution in appropriate solvent start->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC-UV dissolution->hplc qnmr qNMR dissolution->qnmr mp Melting Point dissolution->mp gcms GC-MS derivatization->gcms chromatogram Chromatogram Analysis hplc->chromatogram gcms->chromatogram spectrum Spectral Integration qnmr->spectrum mp_range Melting Range Determination mp->mp_range purity_report Purity Report (%) chromatogram->purity_report spectrum->purity_report mp_range->purity_report

Caption: Workflow for the comprehensive purity assessment of the target compound.

Potential Signaling Pathway Inhibition

Tetralone derivatives have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[6][12][13]

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1β receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb_ikb NF-κB IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates nfkb_ikb->nfkb IκB degradation inhibitor Tetralone Derivative (e.g., this compound) inhibitor->ikk inhibits dna DNA nfkb_n->dna binds to gene Pro-inflammatory Gene Expression dna->gene

Caption: Proposed mechanism of NF-κB signaling inhibition by a tetralone derivative.

References

Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical technique for the quantification of pharmaceutical intermediates is critical for ensuring product quality, safety, and efficacy. This guide focuses on two of the most common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC and GC-MS methods based on data from analogous compounds. These parameters are crucial for assessing the suitability of a method for a specific analytical challenge.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.04 µg/mL - 179 ng/mL[1][2]0.30 µg/L[3]
Limit of Quantification (LOQ) 0.12 µg/mL - 269 ng/mL[1][2]1.00 µg/L[3]
Linearity (R²) > 0.999[2]> 0.999[4]
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[2]Intra-day: 0.3-3.9%, Inter-day: 0.4-4.1%[3]
Accuracy/Recovery 95.7% - 104.9%[2]90.8% - 98.1%[3]
Applicability Non-volatile and thermally labile compoundsVolatile and semi-volatile compounds

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for HPLC and GC-MS analysis based on methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of non-volatile and thermally labile compounds like many tetralone derivatives and brominated phenols.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size), is often suitable.[2][5]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.05% trifluoroacetic acid, is a common starting point.[2][5]

    • Gradient Example: Start with a low percentage of acetonitrile and gradually increase it over the course of the run to elute compounds with varying polarities.

  • Flow Rate: Typically around 0.25 mL/min.[2][5]

  • Column Temperature: Maintained at 30 °C to ensure reproducibility.[2][5]

  • Detection Wavelength: The detection wavelength should be optimized based on the UV spectrum of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. For similar bromophenols, wavelengths around 210 nm, 286 nm, and 297 nm have been used.[1][2][5]

  • Injection Volume: Typically 5 µL.[2][5]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Solution: The sample preparation will depend on the matrix. For bulk drug substances, a simple dissolution in the mobile phase or a suitable solvent may be sufficient. For more complex matrices, extraction techniques like solid-phase extraction (SPE) may be necessary.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target molecule, derivatization is often required to increase volatility and thermal stability.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem).

2. Derivatization (if necessary):

  • For hydroxylated compounds, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to replace active hydrogens with trimethylsilyl (TMS) groups.

3. Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane column, is a good starting point.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.[3]

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the derivatized reference standard in a suitable volatile solvent (e.g., hexane or dichloromethane) and perform serial dilutions.

  • Sample Solution: The sample is extracted and then subjected to the same derivatization procedure as the standard before injection.

Visualizations

Workflow for Analytical Method Selection and Cross-Validation

The following diagram illustrates a general workflow for selecting an appropriate analytical method and proceeding with cross-validation.

Caption: Workflow for analytical method selection and validation.

Conceptual Diagram of Analytical Method Cross-Validation

This diagram illustrates the core concept of cross-validation, where results from two different analytical methods or laboratories are compared.

Cross-Validation Concept sample Homogeneous Sample Lot method_a Analytical Method A (e.g., HPLC in Lab 1) sample->method_a method_b Analytical Method B (e.g., GC-MS in Lab 2) sample->method_b results_a Results A method_a->results_a results_b Results B method_b->results_b comparison Statistical Comparison (e.g., t-test, F-test) results_a->comparison results_b->comparison conclusion Conclusion on Method Equivalence comparison->conclusion

Caption: Concept of analytical method cross-validation.

References

Evaluating the Therapeutic Potential of Modified Dihydronaphthalenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safer anticancer agents is a cornerstone of modern oncological research. Among the myriad of synthetic compounds being investigated, modified dihydronaphthalenones have emerged as a promising class of molecules with potent antineoplastic properties. This guide provides a comparative analysis of these compounds, evaluating their therapeutic potential against established alternatives and detailing the experimental basis for these comparisons.

Executive Summary

Modified dihydronaphthalenones are synthetic compounds that have demonstrated significant potential as anticancer agents. Several derivatives have shown potent cytotoxicity against a variety of cancer cell lines, with some exhibiting greater efficacy than the standard chemotherapeutic agent, cisplatin, in certain contexts.[1][2] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Furthermore, certain dihydronaphthalenone derivatives have been shown to modulate key signaling pathways, including NF-κB and MAPK, which are crucial for cancer cell survival and proliferation. While direct comparative data against a wide range of standard chemotherapeutics is still emerging, the existing evidence strongly supports the continued investigation and development of modified dihydronaphthalenones as a viable therapeutic strategy in oncology.

Comparative Efficacy

The in vitro efficacy of modified dihydronaphthalenones has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Disclaimer: The IC50 values presented in the following tables are compiled from different studies. Direct comparison between compounds and with standard chemotherapeutics should be interpreted with caution, as experimental conditions such as cell lines, drug exposure duration, and assay methodologies may vary.

Table 1: In Vitro Cytotoxicity (IC50) of Modified Dihydronaphthalenone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
P1 K562 (Leukemia)7.1 ± 0.5[1][2]
HT-29 (Colon Cancer)15.3 ± 1.2[1][2]
MCF-7 (Breast Cancer)28.9 ± 2.1[1][2]
P3 K562 (Leukemia)11.2 ± 1.1[1][2]
HT-29 (Colon Cancer)18.7 ± 1.5[1][2]
MCF-7 (Breast Cancer)25.4 ± 1.8[1][2]
P9 K562 (Leukemia)9.2 ± 0.2[1][2]
HT-29 (Colon Cancer)16.8 ± 0.9[1][2]
MCF-7 (Breast Cancer)22.1 ± 1.4[1][2]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 (µM)Reference
Cisplatin K562 (Leukemia)9.1 ± 1.7[1][2]
HT-29 (Colon Cancer)> 33.3[1][2]
MCF-7 (Breast Cancer)> 33.3[1][2]
Doxorubicin C643 (Anaplastic Thyroid)Not specified[3]
C3948 (Anaplastic Thyroid)Not specified[3]
Paclitaxel C643 (Anaplastic Thyroid)Not specified[3]
C3948 (Anaplastic Thyroid)Not specified[3]
Ovarian Carcinoma Lines (7)0.4 - 3.4 nM

Mechanism of Action: Signaling Pathway Modulation

Modified dihydronaphthalenones have been shown to exert their anticancer effects through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain dihydronaphthalenone derivatives have been found to inhibit this pathway, thereby promoting apoptosis in cancer cells.

NF_kB_Signaling cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_expression Target Gene Expression (Proliferation, Survival) DHN Modified Dihydronaphthalenones DHN->IKK_complex Inhibition NFkB_n NF-κB DNA DNA DNA->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by modified dihydronaphthalenones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some dihydronaphthalenone derivatives have demonstrated the ability to inhibit key components of the MAPK pathway, such as ERK and p38, leading to reduced cancer cell growth and migration.

MAPK_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation DHN Modified Dihydronaphthalenones DHN->MEK Inhibition DHN->ERK Inhibition

Caption: Inhibition of the MAPK signaling pathway by modified dihydronaphthalenones.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the therapeutic potential of modified dihydronaphthalenones.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of modified dihydronaphthalenones on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Modified dihydronaphthalenone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the modified dihydronaphthalenone compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of modified dihydronaphthalenones on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Modified dihydronaphthalenone compounds

  • Glycerol

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a 2X tubulin solution in General Tubulin Buffer containing 10% glycerol. Prepare 2X compound solutions in General Tubulin Buffer.

  • Reaction Setup: On ice, add 50 µL of the 2X tubulin solution to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add 50 µL of the 2X compound solutions (or buffer for control) to the wells. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition for each compound concentration relative to the control.

Experimental Workflow Visualization

The screening and evaluation of potential anticancer compounds typically follow a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Anticancer_Drug_Screening_Workflow Compound_Library Compound Library (Modified Dihydronaphthalenones) HTS High-Throughput Screening (e.g., Cell Viability Assay) Compound_Library->HTS Hit_Identification Hit Identification (Compounds with significant activity) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (MTT Assay) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Dose_Response->Lead_Optimization Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Polymerization Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Signaling_Pathway_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the screening and evaluation of anticancer compounds.

References

Structure-Activity Relationship of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydronaphthalen-1(2H)-one, or tetralone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical analogs of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The data presented herein is a synthesized representation based on established principles of medicinal chemistry and SAR studies of related tetralone derivatives, intended to guide the rational design of novel therapeutic agents.

Comparative Biological Activity

The following table summarizes the hypothetical inhibitory activity of this compound analogs against a representative enzyme, "Target Enzyme X". The IC50 values are provided to illustrate the impact of structural modifications on potency.

Compound IDR1R2R3R4IC50 (µM) vs. Target Enzyme X
1 BrOHHH15.2
2 ClOHHH25.8
3 IOHHH12.5
4 HOHHH50.1
5 BrOMeHH35.7
6 BrHHH78.3
7 BrOH6-FH10.4
8 BrOH7-FH22.1
9 BrOHH2-Me18.9
10 BrOHH2,2-diMe45.6

Key SAR Observations:

  • Halogen at R1: The nature of the halogen at the 5-position significantly influences activity. A bromine (Compound 1 ) or iodine (Compound 3 ) atom appears to be favorable for potent inhibition compared to chlorine (Compound 2 ) or no substitution (Compound 4 ). This suggests a potential hydrophobic or halogen-bonding interaction in the active site of the target enzyme.

  • Hydroxyl Group at R2: The 8-hydroxy group is crucial for activity. Masking it as a methoxy ether (Compound 5 ) or removing it entirely (Compound 6 ) leads to a significant drop in potency, indicating its likely role as a key hydrogen bond donor or acceptor.

  • Substitution on the Aromatic Ring (R3): Introduction of an electron-withdrawing fluorine atom at the 6-position (Compound 7 ) enhances potency, possibly by modulating the acidity of the neighboring hydroxyl group or through direct interaction with the target. Substitution at the 7-position (Compound 8 ) is less tolerated.

  • Substitution on the Aliphatic Ring (R4): Small alkyl substitutions at the 2-position (Compound 9 ) are tolerated, but bulky substituents, such as a gem-dimethyl group (Compound 10 ), lead to a decrease in activity, suggesting steric hindrance within the binding pocket.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of the described analogs.

General Synthesis of this compound Analogs

A generalized synthetic scheme for the preparation of the tetralone analogs is presented below. The synthesis typically begins with a substituted benzene derivative, which undergoes a series of reactions to construct the tetralone core.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product cluster_3 Analog Derivatization Substituted_Benzene Substituted Benzene Friedel_Crafts Friedel-Crafts Acylation Substituted_Benzene->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Clemmensen Clemmensen Reduction Friedel_Crafts->Clemmensen Intramolecular_Cyclization Intramolecular Friedel-Crafts Acylation Clemmensen->Intramolecular_Cyclization Tetralone_Core Substituted Tetralone Core Intramolecular_Cyclization->Tetralone_Core Halogenation Halogenation (e.g., NBS) Tetralone_Core->Halogenation Demethylation Demethylation (e.g., BBr3) Tetralone_Core->Demethylation Alkylation Alkylation Tetralone_Core->Alkylation Enzyme_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds Incubate_Enzyme_Compound Pre-incubate Enzyme with Test Compound or Vehicle Control Prepare_Reagents->Incubate_Enzyme_Compound Initiate_Reaction Initiate Reaction by Adding Substrate Incubate_Enzyme_Compound->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature for a Defined Period Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., by adding a quenching agent) Incubate_Reaction->Stop_Reaction Measure_Signal Measure Product Formation (e.g., fluorescence, absorbance) Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Values Measure_Signal->Data_Analysis

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling hazardous chemicals, particularly halogenated aromatic compounds and powdered substances.

Immediate Safety Information

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative. Based on the safety profile of the closely related compound 8-Bromo-3,4-dihydro-2H-naphthalen-1-one, this chemical should be treated as hazardous.[1] It is presumed to cause skin and eye irritation and may cause respiratory irritation.[1]

Hazard Summary:

Hazard ClassDescription
Skin Irritation Causes skin irritation upon contact.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised. Change gloves every 30-60 minutes or immediately if contaminated.[2]
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles are mandatory. A face shield should be worn over goggles to protect against splashes.[1][3]
Body Laboratory coat and apronA fully buttoned lab coat and a chemical-resistant apron should be worn.[4]
Respiratory RespiratorAn N-95 or N-100 particulate mask is recommended for handling the powder. For larger spills or when aerosols may be generated, a chemical cartridge-type respirator is required.[2]
Feet Closed-toe shoesChemical-resistant, non-slip shoes are required.[4]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation :

    • Work exclusively within a certified chemical fume hood.[5]

    • Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.

    • Designate a specific area for handling the compound and label it clearly.[6]

  • Weighing and Transfer :

    • Handle as a powder, minimizing dust generation.

    • Use appropriate tools for transfer, such as a chemical spatula.

    • Close the container tightly immediately after use.

  • Post-Handling :

    • Decontaminate the work area with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[5]

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, use an absorbent material to contain the powder, avoiding dust creation. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8][9]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (contaminated gloves, paper towels, etc.) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste (rinsates) in a separate, labeled container for halogenated organic waste.[5]

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste" and the full chemical name.[5]

  • Disposal :

    • Arrange for hazardous waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain.[6]

Visual Guides

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Area handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4 G start Exposure or Spill Occurs is_spill Is it a spill? start->is_spill is_major_spill Major Spill? is_spill->is_major_spill Yes exposure_type Exposure Type? is_spill->exposure_type No evacuate Evacuate & Call EHS is_major_spill->evacuate Yes minor_spill Contain with Absorbent is_major_spill->minor_spill No decontaminate_spill Decontaminate Area minor_spill->decontaminate_spill skin_contact Flush Skin (15 min) exposure_type->skin_contact Skin eye_contact Flush Eyes (15 min) exposure_type->eye_contact Eye inhalation Move to Fresh Air exposure_type->inhalation Inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.